6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-ethyltriazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-2-12-7-6(10-11-12)3-5(8)4-9-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDNROAMANPDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)Br)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675005 | |
| Record name | 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-21-5 | |
| Record name | 6-Bromo-3-ethyl-3H-1,2,3-triazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The triazolopyridine scaffold is a core structural motif in numerous pharmacologically active agents, attributed to its ability to engage in diverse biological interactions.[1][2] This document details a robust synthetic methodology for the preparation of the title compound, grounded in established chemical principles, and outlines a suite of analytical techniques for its thorough characterization, ensuring structural integrity and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource on this important molecule.
Introduction: The Significance of the Triazolopyridine Core
The triazolopyridine heterocyclic system, an amalgamation of a triazole and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[3][4] The arrangement of nitrogen atoms within this fused bicyclic structure imparts unique physicochemical properties, including the capacity for hydrogen bonding and metal coordination, which are crucial for molecular recognition and interaction with biological targets.[2] The diverse isomeric forms of triazolopyridines have led to a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[5]
The specific compound, 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (CAS No. 1187386-21-5), is a derivative that incorporates a bromine atom and an ethyl group. The bromo-substituent serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, while the N-ethyl group can influence the compound's lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of its synthesis and a detailed characterization are paramount for its effective utilization in drug discovery programs.
Synthetic Pathway: From Precursor to Final Product
The synthesis of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is most effectively achieved through a two-step process, commencing with the synthesis of the precursor, 6-Bromo-3H-[1][5][6]triazolo[4,5-b]pyridine, followed by its selective N-alkylation.
Synthesis of the Precursor: 6-Bromo-3H-[1][5][6]triazolo[4,5-b]pyridine
A general representation of this synthetic approach is the reaction of a substituted 2,3-diaminopyridine with a diazotizing agent such as sodium nitrite in an acidic medium. For the synthesis of the bromo-substituted precursor, the starting material would be 5-bromo-2,3-diaminopyridine.
DOT Script for Synthetic Pathway of the Precursor
Caption: Plausible synthesis of the precursor.
N-Alkylation: Synthesis of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
The introduction of the ethyl group onto the triazole ring of the precursor is a critical step. N-alkylation of triazole-containing heterocycles is a well-established transformation in organic synthesis.[7] The reaction of 6-Bromo-3H-[1][5][6]triazolo[4,5-b]pyridine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base and solvent, is the most direct and efficient method.
The choice of base is crucial for the success of this reaction. A moderately strong base, such as potassium carbonate or cesium carbonate, is typically employed to deprotonate the triazole nitrogen, thereby generating a nucleophilic species that readily reacts with the electrophilic ethylating agent. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates the dissolution of the reactants and promotes the reaction.
DOT Script for the N-Alkylation Reaction
Caption: N-Alkylation of the triazolopyridine precursor.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine.
Materials and Methods
-
Starting Material: 6-Bromo-3H-[1][5][6]triazolo[4,5-b]pyridine (CAS: 92276-38-5)
-
Reagents: Ethyl iodide (or ethyl bromide), Potassium carbonate (anhydrous), N,N-Dimethylformamide (DMF, anhydrous)
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen/argon inlet, standard laboratory glassware for workup and purification.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-Bromo-3H-[1][5][6]triazolo[4,5-b]pyridine (1.0 equivalent).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the flask, followed by anhydrous DMF to create a stirrable suspension.
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (1.1 - 1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.
Physical Properties
A summary of the key physical and chemical properties of the target compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1187386-21-5 | [8] |
| Molecular Formula | C₇H₇BrN₄ | [8] |
| Molecular Weight | 227.065 g/mol | [8] |
| Appearance | Expected to be a solid at room temperature | [8] |
| Purity | >95.0% (as per commercial suppliers) | [8] |
Spectroscopic Analysis
While specific, experimentally-derived spectra for 6-Bromo-3-ethyl-3H-[1][5][6]triazolo[4,5-b]pyridine are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and distinct aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the two carbons of the ethyl group and the carbons of the fused heterocyclic ring system.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching vibrations of the heterocyclic rings, and the C-Br stretching frequency.
Conclusion
This technical guide has outlined a robust and logical pathway for the synthesis of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, a compound with considerable potential in the field of medicinal chemistry. The described N-alkylation of the corresponding triazolopyridine precursor represents a reliable and scalable method for its preparation. The guide also emphasizes the critical importance of comprehensive characterization using a suite of analytical techniques to ensure the structural integrity and purity of the final product. The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis and utilization of novel heterocyclic compounds for drug discovery and development.
References
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- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives [mdpi.com]
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- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Physicochemical properties of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Introduction: Bridging Molecular Structure and Biological Function
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. The intrinsic physicochemical properties of a compound are the foundational pillars that dictate its behavior within a biological system, profoundly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is not merely academic; it is a critical prerequisite for success, enabling the rational design of effective and safe therapeutics.[4][5]
This guide provides an in-depth technical overview of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, a heterocyclic compound of significant interest. Rather than presenting a static list of data points, we will explore the causality behind the experimental determination of its core physicochemical properties. This document is structured to serve as a practical framework for scientists initiating work with this molecule, outlining authoritative protocols and the scientific rationale that underpins them.
Part 1: Core Molecular and Physical Identity
Before delving into complex experimental assessments, establishing the fundamental identity of the molecule is paramount. These core attributes are the starting point for all subsequent characterization.
| Property | Data | Source |
| IUPAC Name | 6-bromo-3-ethyltriazolo[4,5-b]pyridine | [6] |
| CAS Number | 1187386-21-5 | [6][7][8] |
| Molecular Formula | C₇H₇BrN₄ | [6][8] |
| Molecular Weight | 227.065 g/mol | [6] |
| Physical State | Solid | [6] |
| Canonical SMILES | CCN1N=NC2=CC(Br)=CN=C21 | [6] |
| InChI | InChI=1S/C7H7BrN4/c1-2-12-7-6(10-11-12)3-5(8)4-9-7/h3-4H,2H2,1H3 | [6] |
Part 2: Essential Physicochemical Parameters: A Methodological Approach
The "drug-likeness" of a molecule is largely defined by a triumvirate of properties: lipophilicity, solubility, and ionization state (pKa).[5] The interplay between these factors governs how a molecule traverses biological membranes, dissolves in physiological fluids, and interacts with its target.[3][4]
Lipophilicity: The Balance Between Fat and Water Affinity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), quantifies the differential solubility of a compound in a hydrophobic (n-octanol) versus a hydrophilic (aqueous) phase. This parameter is a powerful predictor of a drug's ability to cross lipid bilayers, its binding affinity to plasma proteins, and its potential for off-target effects.[5] A molecule that is too lipophilic may be poorly soluble and sequestered in fatty tissues, while one that is too hydrophilic may fail to cross cellular membranes to reach its site of action.
Authoritative Protocol: The Shake-Flask (SFM) Method for LogP Determination
The Shake-Flask Method is the universally recognized "gold standard" for logP measurement due to its direct and fundamental approach.[9]
Causality in Experimental Design: The choice of n-octanol is critical; its amphipathic nature, possessing both a polar hydroxyl head and a nonpolar alkyl chain, serves as a reasonable mimic of a biological membrane. Pre-saturating each phase with the other minimizes volume changes during the experiment, ensuring the equilibrium measurement is accurate. Quantification via a validated HPLC-UV method provides both the sensitivity and specificity needed to measure the compound's concentration in each phase without interference.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare a solution of n-octanol saturated with water and a solution of water (or a relevant buffer, typically PBS at pH 7.4 for LogD) saturated with n-octanol.
-
Compound Dosing: Accurately weigh the compound and dissolve it in the pre-saturated n-octanol to a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the compound-containing octanol phase with an equal volume of the pre-saturated aqueous phase.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two immiscible layers.
-
Sampling & Analysis: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol and aqueous samples using a validated HPLC-UV method against a standard curve.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Aqueous Solubility
Aqueous solubility is a non-negotiable property for most drug candidates, particularly those intended for oral administration.[5] Insufficient solubility can lead to poor absorption, low bioavailability, and challenges in developing intravenous formulations.[3]
Authoritative Protocol: Thermodynamic "Shake-Flask" Solubility Assay
This method determines the equilibrium solubility of a compound, providing the most accurate and formulation-relevant value.
Causality in Experimental Design: Using a crystalline solid (if available) is crucial as this represents the most stable, lowest-energy state, thus defining the true thermodynamic solubility. Allowing the suspension to equilibrate for 24 hours ensures that the measurement reflects a true equilibrium and not a transient supersaturated state. Filtration is a critical step to remove undissolved solid, ensuring that the concentration measured is only that of the dissolved compound.
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of the solid compound to a series of vials containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period, typically 24 hours, to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to settle the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining solid particles.
-
Dilution: Accurately dilute the clear filtrate with the mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample via a validated HPLC-UV or LC-MS method against a standard curve prepared in the same buffer.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility, typically reported in µg/mL or µM.
Caption: Experimental Workflow for Thermodynamic Solubility Assessment.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, the nitrogen atoms in the heterocyclic ring system are expected to be basic, capable of accepting a proton. The pKa value is critical as it dictates the charge state of the molecule in different physiological environments (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4), which in turn dramatically affects solubility, permeability, and target binding.[5][10]
Authoritative Protocol: pKa Determination by Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is incrementally added, and it is a highly reliable way to determine pKa values.[11]
Causality in Experimental Design: Using a co-solvent like methanol or DMSO is often necessary for compounds with low aqueous solubility to ensure they remain dissolved throughout the titration. The titration must be performed with both acid and base to generate a full sigmoid curve, from which the inflection point—the pKa—can be accurately determined mathematically.[11]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in a suitable solvent system (e.g., water with a small percentage of co-solvent like methanol if needed for solubility).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette for precise titrant delivery.
-
Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments and recording the pH after each addition has stabilized.
-
Basic Titration: In a separate experiment, titrate a fresh sample of the compound solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a titration curve.
-
pKa Determination: The pKa is identified at the inflection point of the resulting sigmoid curve. This is mathematically determined by finding the point of maximum change in the first derivative of the curve (d(pH)/d(Volume)).
Caption: Workflow for pKa Determination via Potentiometric Titration.
Part 3: Chemical Stability Profile
The chemical stability of a drug substance is a measure of its resistance to degradation under various environmental conditions.[12] Instability can lead to a loss of potency, the formation of impurities, and potentially toxic degradation products.[13] Assessing stability is a regulatory requirement and is essential for determining appropriate storage conditions and shelf-life.[14]
Authoritative Protocol: Forced Degradation (Stress Testing) Studies
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, thereby identifying likely degradation pathways and establishing a "stability-indicating" analytical method.[13]
Causality in Experimental Design: The conditions (acidic/basic hydrolysis, oxidation, photolysis, heat) are chosen to mimic potential degradation pathways a drug might encounter during its lifecycle. The goal is to achieve modest degradation (e.g., 5-20%) to ensure that the degradation products can be reliably detected and characterized without completely destroying the parent compound. A validated, stability-indicating HPLC method is the cornerstone of this analysis; its ability to separate the parent peak from all degradant peaks is what gives the results their validity.[12][15]
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60°C for 4 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (or heat gently if no degradation is observed).
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal: Heat the solution (e.g., 60°C) in the dark.
-
Photolytic: Expose the solution to a specified light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²).
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method (typically with a photodiode array (PDA) detector and mass spectrometer (MS)).
-
Evaluation:
-
Calculate the percentage degradation of the parent compound in each condition.
-
Assess peak purity of the parent compound to ensure no co-eluting degradants.
-
Identify and, if necessary, characterize the major degradation products using MS data.
-
Caption: General Workflow for a Forced Degradation Study.
Part 4: Conclusion - Synthesizing Data for Drug Development
The physicochemical properties of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine are not isolated parameters but rather an interconnected profile that governs its potential as a therapeutic agent. While specific experimental values for this molecule must be determined empirically, the methodologies outlined in this guide provide a robust and authoritative framework for their acquisition.
Summary of Key Properties and Assessment Strategy:
| Physicochemical Property | Significance in Drug Discovery | Authoritative Assessment Method |
| Lipophilicity (LogP) | Membrane permeability, protein binding, ADME profile | Shake-Flask Method |
| Aqueous Solubility | Absorption, bioavailability, formulation | Thermodynamic Shake-Flask Assay |
| Ionization (pKa) | Governs charge state, impacting solubility and permeability | Potentiometric Titration |
| Chemical Stability | Shelf-life, safety, formulation, storage conditions | Forced Degradation Studies |
By systematically applying these protocols, researchers can build a comprehensive data package for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine. This knowledge is indispensable for predicting in vivo performance, guiding medicinal chemistry efforts to optimize the molecule's properties, and developing stable, effective, and safe drug formulations.[1][16]
References
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- What are the physicochemical properties of drug? (2023). LookChem.
- Development of Methods for the Determination of pKa Values. (n.d.).
- Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (n.d.). SemOpenAlex.
- Chemical vs.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
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- What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (2025).
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6-Bromo-3-ethyl-3H-[1][2][4]triazolo[4,5-b]pyridine. (n.d.). Fluorochem.
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6-BROMO-3-ETHYL-3H-[1][2][4]TRIAZOLO[4,5-B]PYRIDINE. (n.d.). ABI Chem.
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- CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Taibah University for Science.
- 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one. (n.d.). PubChem.
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An In-depth Technical Guide to the Spectral Characterization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed analysis of the expected spectral characteristics of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific molecule, this document serves as a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are grounded in data from closely related triazolopyridine analogs and foundational spectroscopic theory, offering a robust framework for researchers engaged in the synthesis and characterization of this and similar compounds.
Introduction: The Significance of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
The triazolopyridine scaffold is a privileged structure in drug discovery, forming the core of various biologically active agents.[1][2][3] The specific substitution pattern of an ethyl group and a bromine atom on the 3H-triazolo[4,5-b]pyridine core, as seen in 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, offers a unique combination of lipophilicity, hydrogen bonding potential, and a handle for further chemical modification. The bromine atom, in particular, can serve as a versatile synthetic handle for introducing further complexity through cross-coupling reactions.
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of newly synthesized molecules. This guide provides a detailed predictive analysis of the spectral data expected for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, enabling researchers to anticipate and interpret their experimental findings.
Molecular Structure and Isomerism
The systematic name 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine specifies the connectivity of the atoms. It is crucial to distinguish this isomer from other possible ethyl- and bromo-substituted triazolopyridines, such as the[1][4][5]triazolo[4,3-a]pyridine or[1][4][5]triazolo[1,5-a]pyridine regioisomers. The position of the ethyl group on one of the triazole nitrogens also has significant implications for the molecule's electronic properties and spectral signature.
Figure 1: Molecular Structure of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is expected to be relatively simple and highly informative. The predictions are based on the analysis of related triazolopyridine structures.[4]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | d | 1H | H-7 | The proton on the pyridine ring is expected to be deshielded due to the electronegativity of the adjacent nitrogen and the anisotropic effect of the fused triazole ring. |
| ~8.0 | d | 1H | H-5 | This proton is also on the pyridine ring and will be deshielded, appearing as a doublet due to coupling with H-7. |
| ~4.5 | q | 2H | -CH₂- (ethyl) | The methylene protons of the ethyl group are adjacent to a nitrogen atom, causing a downfield shift. They will appear as a quartet due to coupling with the methyl protons. |
| ~1.5 | t | 3H | -CH₃ (ethyl) | The methyl protons of the ethyl group are in a typical aliphatic region and will appear as a triplet due to coupling with the methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-7a | This quaternary carbon is part of the fused ring system and is adjacent to three nitrogen atoms, resulting in a significant downfield shift. |
| ~145 | C-5a | Another quaternary carbon in the fused system, deshielded by the adjacent nitrogen atoms. |
| ~135 | C-7 | Aromatic carbon on the pyridine ring. |
| ~125 | C-5 | Aromatic carbon on the pyridine ring. |
| ~115 | C-6 | The carbon atom bearing the bromine atom is expected to be shifted to this region. |
| ~45 | -CH₂- (ethyl) | The methylene carbon of the ethyl group, attached to a nitrogen atom. |
| ~15 | -CH₃ (ethyl) | The methyl carbon of the ethyl group, in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Weak | C-H stretch (aromatic) | Characteristic stretching vibrations for C-H bonds on the pyridine ring. |
| 2980-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations for the C-H bonds of the ethyl group. |
| 1600-1450 | Medium | C=C and C=N stretching | Vibrations associated with the aromatic and heteroaromatic rings. |
| 1200-1000 | Strong | C-N stretching | Stretching vibrations for the carbon-nitrogen bonds in the triazole and pyridine rings. |
| 800-600 | Strong | C-Br stretch | The carbon-bromine bond vibration is expected in this region. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 226 and 228 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pathways: The fragmentation of triazolopyridines can be complex. A likely initial fragmentation would be the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at m/z 197/199. Subsequent loss of N₂ from the triazole ring could lead to further fragmentation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Solubility of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine in organic solvents
Technical Guide
Topic: Solubility Profiling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine: A Methodological Framework for Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is a heterocyclic compound belonging to a class of molecules with significant potential in medicinal chemistry.[1][2] The successful progression of such a candidate from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, foremost among them being solubility. Solubility dictates formulation strategies, absorption, and ultimately, bioavailability.[3] This technical guide provides a comprehensive framework for the systematic determination and interpretation of the solubility of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine in a range of common organic solvents. We move beyond a simple listing of data to explain the causality behind methodological choices, presenting a self-validating protocol grounded in established principles. This document details the "gold standard" shake-flask method for thermodynamic solubility, robust analytical quantification via HPLC-UV, and the theoretical underpinnings that connect molecular structure to solubility behavior.
Introduction to the Analyte and the Critical Role of Solubility
The triazolopyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities.[1][2] The specific compound, 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, combines this core with a bromine substituent and an ethyl group, modifications that fine-tune its steric and electronic properties.
Before any meaningful pharmacological or toxicological studies can be conducted, the solubility profile of a compound must be established. Poor aqueous solubility is a primary contributor to failed clinical development, and understanding solubility in organic solvents is equally crucial for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and recrystallization.
-
Formulation Development: Designing solvent systems for preclinical and clinical formulations, including injectables or oral solutions.[4]
-
Analytical Method Development: Preparing stock solutions and standards for assays.
-
Predicting Bioavailability: Solubility is a key parameter in frameworks like the Biopharmaceutics Classification System (BCS).
This guide provides the necessary protocols and theoretical context for researchers to confidently and accurately characterize the solubility of this compound.
Physicochemical Profile of the Analyte
A foundational understanding of the molecule's properties is essential for predicting its behavior.
Table 1: Physicochemical Properties of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
| Property | Value | Source |
| IUPAC Name | 6-bromo-3-ethyltriazolo[4,5-b]pyridine | [5] |
| Molecular Formula | C₇H₇BrN₄ | [5][6] |
| Molecular Weight | 227.07 g/mol | [5][6] |
| Appearance | Solid (predicted) | [5] |
| CAS Number | 1187386-21-5 | [5][6] |
Structural Interpretation for Solubility:
The structure dictates its function and properties, a core principle in chemistry.
-
Triazolopyridine Core: The fused aromatic ring system is largely nonpolar, but the presence of four nitrogen atoms introduces polarity and sites for potential hydrogen bonding (as acceptors).
-
Bromine Substituent: The bromo group adds to the molecular weight and is moderately polarizable, contributing to van der Waals interactions.
-
Ethyl Group: This alkyl chain is nonpolar and will favor interactions with less polar organic solvents.
Based on this structure, the molecule is expected to have limited solubility in highly polar protic solvents like water and better solubility in organic solvents of intermediate to moderate polarity.
The "Gold Standard": Thermodynamic Solubility Determination
To obtain reliable and reproducible data, a standardized methodology is paramount. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[4][7]
Experimental Protocol: Shake-Flask Method
This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Objective: To determine the thermodynamic solubility of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine in a selected organic solvent at a controlled temperature.
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (solid, purity >95%)
-
Selected organic solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 60 rpm).[8]
-
Incubation: Allow the mixture to shake for a predetermined period. Causality: A 24-hour period is standard, but for novel compounds, it is crucial to establish the time required to reach equilibrium. This can be validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer increases.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is a critical step.[3]
-
Method A (Preferred): Centrifugation. Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Method B: Filtration. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm solvent-compatible (PTFE) syringe filter. Causality: Filtration must be done carefully to avoid temperature changes and potential adsorption of the compound onto the filter material. Pre-saturating the filter by discarding the first small portion of the filtrate is recommended.
-
-
Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with the appropriate mobile phase for subsequent analysis. A high dilution factor will likely be required.
-
Quantification: Determine the concentration of the diluted sample using a validated analytical method, as described in Section 4.0.
Workflow for Thermodynamic Solubility Measurement
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 6-BROMO-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-B]PYRIDINE;1187386-21-5 [abichem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Foreword: Navigating the Stability Landscape of a Novel Triazolopyridine
To the researchers, scientists, and drug development professionals delving into the potential of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, this guide serves as a comprehensive resource for understanding and evaluating its chemical stability. The triazolopyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] The introduction of a bromine substituent and an ethyl group to this core structure presents a unique molecule with specific physicochemical properties that must be thoroughly characterized.
While direct, publicly available stability data for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is limited, this guide synthesizes established principles of chemical stability, data from analogous structures, and regulatory expectations to provide a robust framework for its assessment. By understanding the potential degradation pathways and employing systematic forced degradation studies, researchers can develop stable formulations and ensure the safety and efficacy of potential drug products.[3][4][5] This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your development process.
Molecular Profile and Inherent Stability Considerations
Molecular Structure: C₇H₇BrN₄ Molecular Weight: 227.06 g/mol IUPAC Name: 6-bromo-3-ethyl-3H-[6][7][8]triazolo[4,5-b]pyridine
The stability of this molecule is governed by the interplay of its constituent parts: the fused triazolopyridine ring system, the electron-withdrawing bromine atom, and the ethyl substituent on the triazole ring.
-
Triazolopyridine Core: This heterocyclic system is generally aromatic and possesses a degree of inherent stability. However, the nitrogen atoms can be susceptible to protonation or oxidation, and the ring system can be liable to cleavage under harsh conditions.
-
Bromo Substituent: The presence of a halogen, such as bromine, can have a dual effect on stability. As an electron-withdrawing group, it can help to stabilize the aromatic system against electrophilic attack.[6] However, the carbon-bromine bond itself can be a site of reactivity, particularly under photolytic or high-energy conditions, potentially leading to dehalogenation.[9]
-
N-Ethyl Group: The ethyl group is generally stable, but its presence can influence the overall electron distribution and steric environment of the triazole ring.
Forced Degradation Studies: A Strategic Approach
Forced degradation, or stress testing, is a critical component of drug development, providing insights into the intrinsic stability of a molecule.[3][5] These studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4][10] The following sections detail the recommended stress conditions for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, based on ICH guidelines.[3][4]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
Hydrolytic Stability: Acidic and Basic Conditions
Hydrolysis is a common degradation pathway for pharmaceuticals. Evaluating stability across a pH range is crucial.
Protocol: Acid Hydrolysis
-
Prepare a solution of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).[4]
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze by a stability-indicating HPLC method.
Protocol: Base Hydrolysis
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.[4]
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
Expected Degradation: The triazolopyridine ring system may be susceptible to ring-opening reactions under harsh hydrolytic conditions. The bromine substituent is generally stable to hydrolysis under these conditions.
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides in excipients.
Protocol: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to the solution.[5]
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Analyze by HPLC.
Expected Degradation: The nitrogen atoms in the heterocyclic rings are potential sites for N-oxide formation.
Thermal Stability
Thermal stress testing evaluates the stability of the drug substance at elevated temperatures.
Protocol: Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a vial.
-
Store the vial in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 1-7 days).[11]
-
At each time point, remove a sample, allow it to cool, and prepare a solution for HPLC analysis.
Protocol: Thermal Degradation (Solution)
-
Prepare a 1 mg/mL solution of the compound.
-
Store the solution in a calibrated oven at a suitable temperature (e.g., 60-80°C), protected from light.
-
Withdraw aliquots at specified time points for HPLC analysis.
Expected Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. While the C-Br bond has significant energy, prolonged thermal stress could potentially lead to debromination or other complex degradation pathways.[9] The introduction of a bromine atom can sometimes increase the thermal stability of aromatic systems.[6]
Photostability
Photostability testing is essential to determine if the drug substance is light-sensitive and requires protection from light.
Protocol: Photostability Testing
-
Expose the solid drug substance and a solution of the compound to a light source that meets the requirements of the ICH Q1B guideline. This includes exposure to both a cool white fluorescent lamp and a near-UV lamp.[12]
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the specified exposure period, analyze the samples by HPLC.
Expected Degradation: The pyridine ring and the C-Br bond are potential chromophores that can absorb UV radiation. This can lead to photochemical reactions, including the potential for dehalogenation or rearrangement.
Analytical Methodology
A validated, stability-indicating analytical method is paramount for accurately assessing the stability of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and to assess peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of the parent compound and its degradation products.
Data Interpretation and Presentation
The results of the forced degradation studies should be systematically tabulated to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Results for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants | Remarks (e.g., Major Degradant RRT) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | ||||
| Base Hydrolysis | 0.1 M NaOH | 24 hours | ||||
| Oxidative | 3% H₂O₂ | 24 hours | ||||
| Thermal (Solid) | 80°C | 7 days | ||||
| Thermal (Solution) | 60°C | 7 days | ||||
| Photolytic (Solid) | ICH Q1B | - | ||||
| Photolytic (Solution) | ICH Q1B | - |
This table should be populated with experimental data.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized. Elucidation of the actual degradation products will require techniques such as LC-MS/MS.
Caption: Hypothesized degradation pathways.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for assessing the stability of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine. A systematic approach to forced degradation studies, coupled with a validated stability-indicating analytical method, is essential for characterizing the molecule's stability profile. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any potential pharmaceutical product derived from this compound. It is recommended that the degradation products are characterized using mass spectrometry to fully understand the degradation pathways.
References
- An In-depth Technical Guide on the Thermal Stability of 5-Bromoquinoline-8-thiol - Benchchem.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. Available at: [Link]
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Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC - NIH. Available at: [Link]
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Forced Degradation Studies - MedCrave online. Available at: [Link]
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(PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances - ResearchGate. Available at: [Link]
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Stability Indicating Forced Degradation Studies - RJPT. Available at: [Link]
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6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE - gsrs. Available at: [Link]
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Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]
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Triazolopyridine - Wikipedia. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
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Photostability and Photostabilization of Drugs and Drug Products - OUCI. Available at: [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate. Available at: [Link]
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Thermal Decomposition of Brominated Butyl Rubber - PMC - PubMed Central - NIH. Available at: [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. Available at: [Link]
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A Comprehensive Technical Guide to the Molecular Structure and Conformation of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is a substituted heterocyclic compound belonging to the triazolopyridine class, a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] The precise three-dimensional structure and conformational dynamics of such molecules are paramount as they dictate molecular recognition, binding affinity to biological targets, and overall physicochemical properties. This guide provides an in-depth analysis of the molecular structure of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine. In the absence of published single-crystal X-ray diffraction data for this specific molecule, this document synthesizes information from related structures and outlines a robust, multi-faceted workflow for its complete structural elucidation, integrating computational modeling with standard spectroscopic and crystallographic verification techniques.
Introduction to the Triazolo[4,5-b]pyridine Scaffold
The triazolopyridine framework, which consists of a triazole ring fused to a pyridine ring, represents a privileged scaffold in drug discovery and chemical research.[3] These nitrogen-rich heterocycles are known to act as bi- or tri-dentate chelating ligands due to the presence of lone electron pairs on their nitrogen atoms, allowing them to form complex compounds with metal ions for applications as catalysts and sensors.[3][4] Furthermore, their structural rigidity and capacity for diverse substitutions have made them key building blocks in the development of therapeutics, including anti-inflammatory and anti-cancer agents.[1][5]
The subject of this guide, 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, is a specific derivative within this class. Its structure is defined by three key features:
-
The[1][4][6]triazolo[4,5-b]pyridine Core: A planar, bicyclic aromatic system.
-
A Bromo Substituent at Position 6: This heavy atom significantly influences the molecule's electronic distribution, reactivity, and potential for halogen bonding.
-
An Ethyl Group at Position 3: This alkyl substituent introduces a flexible, non-planar element, creating conformational possibilities that can impact receptor binding and solubility.
The primary objective of this document is to provide a detailed theoretical model of the molecule's structure and to present the definitive experimental protocols required for its empirical validation.
Caption: Logical relationship between the molecular components and their functional implications.
Elucidation of the Core Molecular Structure
A definitive understanding of the molecule's architecture requires an examination of its planar core and the spatial arrangement of its substituents.
The Fused Heterocyclic Core: A Presumption of Planarity
Based on crystallographic studies of related fused heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyridine and 6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][4][6][7]thiadiazine, the triazolo[4,5-b]pyridine core is expected to be essentially planar.[4][8] The dihedral angle between the fused five- and six-membered rings is typically very small, often only a few degrees.[4] This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the bicyclic system.
Influence of Key Substituents
-
6-Bromo Group: The bromine atom lies in the plane of the pyridine ring. As an electron-withdrawing group, it lowers the electron density of the aromatic system, influencing its reactivity in, for example, nucleophilic aromatic substitution reactions. Its size introduces significant steric bulk at this position.
-
3-Ethyl Group: The ethyl group is attached to a nitrogen atom of the triazole ring. The nitrogen atom (N3) is sp² hybridized and part of the aromatic system. The connection point, the first methylene carbon (CH₂), is sp³ hybridized, making the N3-C(H₂) bond a rotational axis. This rotation is the primary source of conformational isomerism in the molecule.
Conformational Analysis of the 3-Ethyl Group
The flexibility of the ethyl group is the most critical conformational variable. The rotation around the N3-CH₂ single bond determines the spatial orientation of the terminal methyl (CH₃) group relative to the planar heterocyclic core.
The lowest energy conformations will seek to minimize steric hindrance. This is typically achieved when the C-C bond of the ethyl group is staggered relative to the bonds of the N3 atom within the triazole ring. It is predicted that the most stable conformer would orient the ethyl group to minimize steric clash with the adjacent nitrogen atoms of the triazole ring and the "peri" hydrogen on the pyridine ring. The energy barrier to rotation is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature in solution. However, in a constrained environment, such as a protein binding pocket, one specific conformation may be strongly preferred.
Standard Protocols for Structural and Conformational Verification
To move from a theoretical model to empirical fact, a coordinated workflow of computational and experimental techniques is required. This represents a self-validating system where computational predictions are tested and refined by spectroscopic and crystallographic data.
Caption: Integrated workflow for definitive structural and conformational analysis.
Experimental Protocol: Computational Modeling via Density Functional Theory (DFT)
Causality: DFT calculations are performed first to generate a high-quality, low-energy structural model. This provides a theoretical framework, predicting bond lengths, angles, and rotational energy barriers, which guides the interpretation of subsequent experimental data.[9]
Methodology:
-
Structure Building: Construct the 3D model of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a common functional and basis set, such as B3LYP with the 6-311G++(d,p) basis set, using a program like Gaussian.[9] This calculation finds the lowest energy (most stable) conformation of the molecule in a vacuum.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This also allows for the prediction of the IR spectrum.[4]
-
Conformational Search (Optional but Recommended): Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle around the N3-CH₂ bond to map the energy profile and identify the global minimum and rotational barriers.
Experimental Protocol: Spectroscopic Analysis via Nuclear Magnetic Resonance (NMR)
Causality: NMR spectroscopy provides definitive evidence of the molecule's covalent framework (connectivity) in solution. Advanced 2D NMR techniques, like NOESY, can provide through-space correlations that are crucial for confirming the spatial orientation of the ethyl group relative to the heterocyclic core.[10]
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities. The ethyl group should present as a characteristic triplet and quartet. The aromatic protons on the pyridine ring will appear as distinct signals.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a Correlation Spectroscopy spectrum to establish proton-proton coupling networks, confirming the ethyl group structure and the connectivity of aromatic protons.
-
HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate each proton with its directly attached carbon atom.
-
NOESY: Acquire a Nuclear Overhauser Effect Spectroscopy spectrum. This is the key experiment for conformation. A cross-peak between the ethyl group's methylene (CH₂) protons and the proton at position 7 of the pyridine ring would provide strong evidence for a specific rotational conformer being preferred in solution.[10]
-
Experimental Protocol: Single-Crystal X-ray Diffraction (XRD)
Causality: XRD is the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. It provides highly accurate measurements of bond lengths, bond angles, and dihedral angles, serving as the ultimate validation for computational models.
Methodology:
-
Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to ~100 K) to minimize thermal vibrations and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to achieve the final, highly accurate molecular structure.
Summary of Physicochemical Properties
The following table summarizes the known and predicted properties of the molecule.
| Property | Value | Source |
| IUPAC Name | 6-bromo-3-ethyl-3H-[1][4][6]triazolo[4,5-b]pyridine | Fluorochem[11] |
| CAS Number | 1187386-21-5 | Fluorochem[11] |
| Molecular Formula | C₇H₇BrN₄ | ABI Chem[12] |
| Molecular Weight | 227.06 g/mol | Fluorochem[11] |
| Canonical SMILES | CCN1N=NC2=CC(Br)=CN=C21 | Fluorochem[11] |
| Predicted Core Planarity | High (based on related structures) | Theoretical[4][8] |
| Primary Conformational Freedom | Rotation about the N3-C(ethyl) bond | Theoretical |
Implications for Drug Development and Materials Science
The structural and conformational features of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine are directly relevant to its potential applications:
-
Receptor Binding: The overall shape, rigidity of the core, and conformational preference of the ethyl group define the molecule's pharmacophore. In kinase inhibition, for example, the orientation of substituents is critical for fitting into ATP-binding pockets and forming key interactions.[13][14]
-
Solubility and Permeability: The ethyl group increases lipophilicity compared to an unsubstituted analog, which can affect properties like membrane permeability and aqueous solubility.
-
Synthetic Handle: The bromine at position 6 serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), allowing for the creation of diverse chemical libraries for screening.[13]
-
Materials Science: The planar, electron-deficient core suggests potential applications in organic electronics, where molecular packing and electronic properties are paramount.[1]
Conclusion
While a definitive, experimentally-derived structure for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is not yet publicly available, a robust model can be constructed based on well-understood principles of molecular structure and data from analogous compounds. The molecule features a planar heterocyclic core with a conformationally flexible ethyl group. The comprehensive workflow detailed herein, combining DFT modeling with NMR spectroscopy and single-crystal X-ray diffraction, provides a clear and reliable pathway for the complete and unambiguous elucidation of its molecular structure and conformation. This fundamental knowledge is an indispensable prerequisite for any rational drug design or materials science investigation involving this promising heterocyclic compound.
References
[4] The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC. (Source: vertexaisearch.cloud.google.com) [1] 1H-1,2,3-Triazolo[4,5-b]pyridine - Chem-Impex. (Source: vertexaisearch.cloud.google.com) [6] Computational Analysis Reveals Monomethylated Triazolopyrimidine as a Novel Inhibitor of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) - MDPI. (Source: vertexaisearch.cloud.google.com) [7] 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine | C5H3BrN4 | CID 494193 - PubChem. (Source: vertexaisearch.cloud.google.com) [11] 6-Bromo-3-ethyl-3H-[1][4][6]triazolo[4,5-b]pyridine - Fluorochem. (Source: vertexaisearch.cloud.google.com) [15] 6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE - gsrs. (Source: vertexaisearch.cloud.google.com) [9] Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC - NIH. (Source: vertexaisearch.cloud.google.com) [5] Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies - Taylor & Francis. (Source: vertexaisearch.cloud.google.com) [13] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. (Source: vertexaisearch.cloud.google.com) [16] Discovery of[1][4][6]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - NIH. (Source: vertexaisearch.cloud.google.com) [2] Triazolopyridine - Wikipedia. (Source: vertexaisearch.cloud.google.com) [12] 6-BROMO-3-ETHYL-3H-[1][4][6]TRIAZOLO[4,5-B]PYRIDINE - ABI Chem. (Source: vertexaisearch.cloud.google.com) [17] CAS 1187386-21-5 6-Bromo-3-ethyl-3H-[1][4][6]triazolo[4,5-b]pyridine - Alfa Chemistry. (Source: vertexaisearch.cloud.google.com) [14] CoMFA and Docking Studies on Triazolopyridine Oxazole Derivatives as p38 MAP Kinase Inhibitors - PubMed. (Source: vertexaisearch.cloud.google.com) [18] 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one - PubChem. (Source: vertexaisearch.cloud.google.com) [19] 6-Bromo-3-ethyl-3H-1,2,3triazolo4,5-bpyridine,1187386-21-5-Amadis Chemical. (Source: vertexaisearch.cloud.google.com) [20] Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one - PrepChem.com. (Source: vertexaisearch.cloud.google.com) [3] Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (Source: vertexaisearch.cloud.google.com) [21] CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents. (Source: vertexaisearch.cloud.google.com) [22] SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. (Source: vertexaisearch.cloud.google.com) [23] Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com) [24] The crystal structure of (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3Himidazo[4,5b]pyridine, C17H16BrN3 - ResearchGate. (Source: vertexaisearch.cloud.google.com) [25] 6-Bromo-[4][6]oxazolo[4,5-b]pyridine - PubChem. (Source: vertexaisearch.cloud.google.com) [8] 6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][4][6][7]thiadiazine - PMC - NIH. (Source: vertexaisearch.cloud.google.com) [10] (E)-4-(2-(7-Bromo-[1][4][11]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline - MDPI. (Source: vertexaisearch.cloud.google.com)
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A Technical Guide to the Reactivity of the C6-Bromine Atom in 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Introduction: The Strategic Importance of the Triazolo[4,5-b]pyridine Scaffold
The[1][2]triazolo[4,5-b]pyridine ring system is a significant pharmacophore in modern medicinal chemistry.[1][3] As a bioisostere of purine, this scaffold is a cornerstone in the design of novel therapeutics targeting a wide array of biological targets.[4] Compounds incorporating this nucleus have demonstrated broad pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, 6-Bromo-3-ethyl-3H-[1][2]triazolo[4,5-b]pyridine (CAS 1187386-21-5), represents a key synthetic intermediate.[5] Its strategic value lies in the C6-bromo substituent, which serves as a versatile handle for introducing molecular diversity through a variety of established chemical transformations.
This guide provides an in-depth exploration of the reactivity of this bromine atom, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The insights and protocols presented herein are designed to empower researchers in drug discovery and materials science to effectively leverage this building block for the synthesis of novel, high-value compounds.
Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C6 position of the electron-deficient triazolopyridine system is primed for participation in palladium-catalyzed cross-coupling reactions. These transformations are the bedrock of modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, making the 6-bromo derivative a reactive and commercially practical substrate.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction.[7] Its tolerance of a vast array of functional groups, mild reaction conditions, and the commercial availability of a diverse range of boronic acids and esters make it a first-choice for library synthesis.[8]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond; (2) Transmetalation of the organic group from the boron atom to the palladium center, a step often facilitated by a base; and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[8] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the cycle.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Azaheterocycles
| Component | Example Reagents | Typical Loading | Purpose |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts | 1-5 mol% | Source of active Pd(0) catalyst |
| Ligand | SPhos, XPhos, P(o-tol)₃ | 1.2-2.0 eq. to Pd | Stabilizes catalyst, promotes oxidative addition/reductive elimination |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene, DME | - | Solubilizes reagents and facilitates reaction |
| Temperature | 80-110 °C | - | Provides energy to overcome activation barriers |
Data synthesized from analogous systems.[9][10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol for analogous systems and may require optimization for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any additional ligand. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[12] This reaction has revolutionized the synthesis of anilines, which are prevalent in pharmaceuticals. Given the importance of amine functionalities in drug molecules for modulating solubility and target engagement, this reaction is of paramount importance.
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, followed by reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst.[13] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the key reductive elimination step.[13]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Azaheterocycles
| Component | Example Reagents | Typical Loading | Purpose |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% | Source of active Pd(0) catalyst |
| Ligand | XPhos, RuPhos, BINAP, XantPhos | 1.1-1.5 eq. to Pd | Facilitates C-N bond-forming reductive elimination |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | 1.5-2.5 equivalents | Deprotonates the amine to form the active nucleophile |
| Solvent | Toluene, Dioxane | - | Anhydrous, non-protic solvent is typically required |
| Temperature | 80-120 °C | - | Drives the reaction to completion |
Data synthesized from analogous systems.[14][15]
Experimental Protocol: Buchwald-Hartwig Amination
Disclaimer: This is a generalized protocol for analogous systems and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.), the ligand (e.g., XPhos, 0.025 eq.), and the base (e.g., NaOtBu, 1.5 eq.).
-
Reagent Addition: Add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat with stirring at the appropriate temperature (e.g., 100 °C) for the required time, monitoring by LC-MS.
-
Workup: After cooling, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[16] This reaction is invaluable for introducing rigid alkynyl linkers or for accessing precursors to other functional groups. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[17]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I)-acetylide species.[16] The copper(I)-acetylide is generated in the copper cycle, where the base deprotonates the terminal alkyne, which then coordinates to the copper(I) salt.[18] Reductive elimination from the palladium center yields the coupled product.
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Azaheterocycles
| Component | Example Reagents | Typical Loading | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2-5 mol% | Main cross-coupling catalyst |
| Copper(I) Co-catalyst | CuI | 2-10 mol% | Forms the active copper-acetylide species |
| Ligand | PPh₃, P(t-Bu)₃ | 2 eq. to Pd | Stabilizes the palladium catalyst |
| Base | Et₃N, i-Pr₂NH (often as solvent) | >2 equivalents | Deprotonates the alkyne and neutralizes HBr byproduct |
| Solvent | DMF, THF, Toluene | - | Solubilizes reagents |
| Temperature | Room Temperature to 100 °C | - | Varies depending on substrate reactivity |
Data synthesized from analogous systems.[19][20]
Experimental Protocol: Sonogashira Coupling
Disclaimer: This is a generalized protocol for analogous systems and may require optimization.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq.).
-
Solvent and Reagent Addition: Add the solvent (e.g., degassed DMF) and the amine base (e.g., Et₃N, 3.0 eq.). Finally, add the terminal alkyne (1.2 eq.) dropwise.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by flash column chromatography.
Pillar 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further accentuated by the fused triazole ring, makes the 6-bromo-3-ethyl-3H-triazolo[4,5-b]pyridine scaffold susceptible to Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile directly displaces the bromide leaving group.
Mechanistic Rationale: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[21] The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[22] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the heterocyclic system, which stabilizes it and facilitates the reaction.[23] In the second step, the leaving group (bromide) is expelled, restoring aromaticity. For SNAr reactions, the reactivity of halogens is often F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed couplings.[24] Despite bromide being a less facile leaving group than fluoride in SNAr, the reaction can often be driven to completion with strong nucleophiles and/or elevated temperatures.
Diagram: General Workflow for Reaction Optimization
Caption: A logical workflow for optimizing reaction conditions.
Potential Applications and Considerations:
-
Nucleophiles: Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and amines (at high temperatures) can be employed.
-
Conditions: Reactions often require elevated temperatures and may be performed in polar aprotic solvents like DMF or DMSO, or in the neat nucleophile (e.g., an alcohol for alkoxide displacement).
-
Competition: For amines, SNAr is generally less efficient and requires harsher conditions than the Buchwald-Hartwig amination. Therefore, the palladium-catalyzed method is typically preferred for C-N bond formation.[6]
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide
Disclaimer: This is a representative protocol and requires careful optimization and safety considerations.
-
Reaction Setup: To a solution of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add a sodium alkoxide (e.g., sodium methoxide, 2.0-3.0 eq.).
-
Reaction: Heat the reaction mixture in a sealed vessel at a high temperature (e.g., 120-150 °C). Monitor the disappearance of starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is a highly valuable and versatile building block for chemical synthesis. The C6-bromo substituent serves as a reliable and reactive handle for diversification. It is particularly well-suited for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which provide efficient and modular access to a wide variety of analogues. While also susceptible to nucleophilic aromatic substitution, cross-coupling methods generally offer milder conditions and broader substrate scope, particularly for the crucial construction of C-N bonds. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to unlock the synthetic potential of this important heterocyclic intermediate.
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- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.
- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.). ResearchGate.
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- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
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- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ResearchGate.
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- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH.
- 6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE. (n.d.). gsrs.
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The Triazolopyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Abstract
The triazolopyridine core, a fused heterocyclic system, has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the medicinal chemistry applications of triazolopyridine derivatives, moving beyond a mere cataloging of activities to elucidate the underlying principles of their design, mechanism of action, and preclinical evaluation. We will dissect the intricate structure-activity relationships that govern their efficacy as anticancer, antiviral, antimicrobial, and central nervous system (CNS)-active agents. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also actionable, field-proven insights into the synthesis and evaluation of this pivotal pharmacophore.
Introduction: The Ascendancy of the Triazolopyridine Nucleus
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, and among them, the triazolopyridine system has garnered significant attention.[1] This bicyclic scaffold, which consists of a triazole ring fused to a pyridine ring, exists in several isomeric forms, each offering a unique three-dimensional arrangement of nitrogen atoms that can engage in a variety of biological interactions.[2] The inherent chemical stability, synthetic tractability, and diverse pharmacological activities of triazolopyridine derivatives have solidified their status as a "privileged scaffold" in drug design.[1]
The broad-spectrum biological impact of this molecular framework is evidenced by the successful clinical translation of several triazolopyridine-containing drugs, including the antidepressant Trazodone, the Janus kinase (JAK) inhibitor Filgotinib, and the broad-spectrum antiviral Triazavirin.[2][3] This guide will delve into the key therapeutic applications of triazolopyridine derivatives, providing a detailed examination of their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to characterize their biological effects.
Triazolopyridine Derivatives in Oncology
The development of targeted therapies has revolutionized cancer treatment, and triazolopyridine derivatives have proven to be a rich source of novel anticancer agents. Their ability to selectively inhibit key oncogenic signaling pathways has led to the discovery of potent and highly specific drug candidates.
Inhibition of Bromodomain and Extra-Terminal (BET) Proteins: An Epigenetic Approach
Bromodomain-containing protein 4 (BRD4), a member of the BET family of epigenetic "readers," plays a critical role in regulating the transcription of key oncogenes such as c-MYC.[4] Overexpression of BRD4 is strongly associated with the progression of various cancers, making it a prime therapeutic target.[5] Triazolopyridine-based compounds have emerged as potent BRD4 inhibitors, demonstrating significant anticancer activity.[5]
One notable example, compound 12m , has shown excellent anti-cancer activity in the MV4-11 cell line with an IC50 of 0.02 μM, which is superior to the well-known BET inhibitor (+)-JQ1 (IC50 = 0.03 μM).[5] This compound is believed to bind to the acetyl-lysine binding site of the first bromodomain (BD1) of BRD4, forming a crucial hydrogen bond with the amino acid residue Asn140.[5]
BRD4 functions by recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting the positive transcription elongation factor b (P-TEFb) to the promoters of target genes.[6] This leads to the phosphorylation of RNA polymerase II and subsequent transcriptional elongation of oncogenes like c-MYC.[7] Triazolopyridine-based BRD4 inhibitors competitively bind to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and preventing the recruitment of P-TEFb.[8] This results in the downregulation of oncogene transcription and subsequent cell cycle arrest and apoptosis in cancer cells.[9]
Caption: Workflow for a typical plaque reduction assay to evaluate antiviral activity.
Antimicrobial Applications of Triazolopyridine Derivatives
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The triazolopyridine nucleus has been incorporated into novel molecular structures with potent antibacterial and antifungal activities.
Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis and evaluation of triazolopyridine derivatives against a panel of clinically relevant bacteria and fungi. [10][11]The mechanism of action of these compounds is often multifaceted, with some derivatives targeting bacterial DNA gyrase, an essential enzyme for DNA replication. [10]The structure-activity relationship studies have shown that the nature and position of substituents on the triazolopyridine ring system significantly influence their antimicrobial potency and spectrum of activity. [11]For instance, the presence of an ethylenediamine moiety on thet[12][13][14]riazolo[4,3-a]pyrazine nucleus has been shown to be beneficial for antibacterial activity. [10]
Quantitative Data: Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 2e | S. aureus | 32 | - | - | [10] |
| E. coli | 16 | [10] | |||
| Compound 31a-d | Gram-positive & Gram-negative | Potent | - | - | [11] |
Triazolopyridine Derivatives in Central Nervous System (CNS) Disorders
The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for the treatment of CNS disorders. The physicochemical properties of the triazolopyridine scaffold make it an attractive platform for the development of CNS-active agents.
Trazodone: A Serotonin Receptor Modulator
Trazodone is a triazolopyridine derivative that is widely used as an antidepressant. [15]Its mechanism of action is complex, primarily involving the antagonism of serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT). [16]This dual action leads to an increase in synaptic serotonin levels and a modulation of downstream signaling pathways, ultimately resulting in its antidepressant and anxiolytic effects. [16]
Caption: Mechanism of action of Trazodone at the serotonergic synapse.
Potential in Neurodegenerative Diseases
Recent research has begun to explore the potential of triazolopyridine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. [17][18]The multifactorial nature of these diseases necessitates the development of multi-target-directed ligands. The triazolopyridine scaffold, with its capacity for diverse functionalization, is well-suited for the design of molecules that can modulate multiple targets implicated in neurodegeneration, such as cholinesterases and monoamine oxidase B (MAO-B). [17][18]
Conclusion and Future Perspectives
The triazolopyridine scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding a diverse array of biologically active compounds with significant therapeutic potential. The successful development of drugs like Trazodone, Filgotinib, and Triazavirin underscores the versatility of this privileged motif. Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of next-generation triazolopyridine-based drugs. The continued investigation of this remarkable scaffold promises to deliver innovative solutions to pressing medical needs.
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The Strategic Utility of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, the triazolo[4,5-b]pyridine scaffold has emerged as a privileged core, underpinning the structure of numerous biologically active molecules. This guide provides a comprehensive technical overview of a particularly valuable derivative: 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine . We will delve into its synthesis, reactivity, and its application as a strategic building block, offering field-proven insights for its effective utilization in drug discovery programs.
Physicochemical Properties and Structural Attributes
A thorough understanding of a building block's fundamental properties is the bedrock of its successful application. The key physicochemical parameters of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1187386-21-5 | [1] |
| Molecular Formula | C₇H₇BrN₄ | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2] |
| InChI Key | HHDNROAMANPDES-UHFFFAOYSA-N |
The structure of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine features a fused bicyclic system comprising a pyridine and a triazole ring. The presence of the bromine atom at the 6-position provides a versatile handle for a wide array of cross-coupling reactions, making it a cornerstone of its utility. The ethyl group at the 3-position of the triazole ring influences the molecule's solubility and steric profile, which can be crucial for modulating the pharmacokinetic properties of its derivatives.
Synthesis of the Core Scaffold
The synthesis of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine can be approached in a logical, stepwise manner, beginning with the construction of the parent heterocyclic core, followed by regioselective alkylation.
Synthesis of 6-Bromo-1H-triazolo[4,5-b]pyridine
The precursor, 6-bromo-1H-triazolo[4,5-b]pyridine, can be synthesized from commercially available starting materials. A common route involves the diazotization of a diaminopyridine derivative.
Experimental Protocol: Synthesis of 6-Bromo-1H-triazolo[4,5-b]pyridine
-
Dissolution: Dissolve 2,3-Diamino-5-bromopyridine in a suitable acidic aqueous medium, such as dilute hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution, maintaining the temperature below 5 °C.
-
Cyclization: Stir the reaction mixture at low temperature for a specified period to allow for the in situ formation of the diazonium salt and subsequent intramolecular cyclization to form the triazole ring.
-
Isolation: The product, 6-Bromo-1H-triazolo[4,5-b]pyridine, may precipitate from the reaction mixture. Isolate the solid by filtration, wash with cold water, and dry under vacuum.
Self-Validation: The success of this reaction can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the isolated product, which should be compared with literature data for the parent compound[3].
Regioselective N-Ethylation
The introduction of the ethyl group onto the triazole nitrogen is a critical step that dictates the final structure of the building block. Regioselectivity in the alkylation of N-heterocycles can be challenging, often yielding a mixture of isomers. However, by carefully selecting the reaction conditions, a high degree of selectivity for the desired N3-isomer can be achieved.
Experimental Protocol: Synthesis of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
-
Setup: To a solution of 6-Bromo-1H-triazolo[4,5-b]pyridine in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a suitable base (e.g., potassium carbonate or sodium hydride).
-
Addition of Alkylating Agent: Add ethyl iodide dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent facilitates the dissolution of the starting material and the base, promoting the reaction. The selection of the base is crucial for achieving the desired regioselectivity. A milder base like potassium carbonate can favor the thermodynamically more stable product, while a stronger base like sodium hydride can influence the kinetic product distribution. Optimization of the base and solvent system is key to maximizing the yield of the desired N3-isomer.
Reactivity and Application in Cross-Coupling Reactions
The bromine atom at the 6-position of the triazolo[4,5-b]pyridine core is the key to its versatility as a building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine can be efficiently coupled with a wide range of aryl and heteroaryl boronic acids or their esters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate (2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.
Trustworthiness through Self-Validation: The identity and purity of the coupled products should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of new aromatic signals in the NMR spectra are indicative of a successful reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the triazolo[4,5-b]pyridine core.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, the desired amine (1.1-1.5 equivalents), a palladium precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand like Xantphos (2-6 mol%), and a base, typically cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.5 equivalents).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as 1,4-dioxane or toluene.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring at a temperature between 80 and 120 °C until the starting material is consumed (monitored by LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
Expertise in Action: The choice of ligand is critical for the success of the Buchwald-Hartwig amination[4]. Bulky, electron-rich phosphine ligands like Xantphos or RuPhos are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and broader substrate scope[5].
Applications in Medicinal Chemistry
The triazolo[4,5-b]pyridine scaffold is a well-established pharmacophore found in a variety of therapeutic agents. Its ability to act as a bioisostere for purines and its capacity to engage in hydrogen bonding interactions make it an attractive core for designing enzyme inhibitors and receptor modulators. The introduction of diverse substituents at the 6-position, facilitated by the bromo functionality of the title building block, allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile.
Derivatives of the triazolo[4,5-b]pyridine core have been investigated for a range of therapeutic applications, including:
-
Oncology: As inhibitors of various kinases, such as PI3K and receptor tyrosine kinases.
-
Inflammation: As modulators of inflammatory pathways.
-
Infectious Diseases: As antibacterial and antiviral agents.
The use of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine as a key intermediate in the synthesis of patented compounds underscores its importance in the development of new drug candidates. While specific examples directly citing this exact building block are not always publicly detailed, its utility can be inferred from the broader class of compounds disclosed in the patent literature[6].
Conclusion
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is a highly valuable and versatile heterocyclic building block for modern drug discovery. Its strategic combination of a privileged triazolo[4,5-b]pyridine core, a reactive bromine handle for diverse cross-coupling reactions, and an ethyl group for modulating physicochemical properties makes it an indispensable tool for medicinal chemists. The synthetic routes and reaction protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this building block into their synthetic strategies, accelerating the discovery of next-generation therapeutics.
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Kashani, S. K., Jessiman, J. E., & Steves, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Wikipedia contributors. (2024, November 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 10:39, January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chen, Y., et al. (2019). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Retrieved from [Link]
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Bandaru, N. R., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central. Retrieved from [Link]
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PubChemLite. (n.d.). 6-bromo-3-ethyl-[5][7][8]triazolo[4,3-a]pyridine. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-[4][5]oxazolo[4,5-b]pyridine. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Triazolo[4,5-b]pyridine Core
The 3-ethyl-3H-triazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutics, particularly as kinase inhibitors and receptor antagonists. The ability to strategically functionalize this core, especially at the 6-position, is paramount for modulating pharmacological activity and optimizing drug-like properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules.[3] For heteroaromatic systems like 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, the Suzuki coupling offers a reliable pathway to introduce a diverse array of aryl and heteroaryl substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
This document provides a detailed guide to the Suzuki coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, delving into the mechanistic rationale behind protocol choices, offering optimized experimental procedures, and discussing critical parameters for success.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura coupling mechanism is essential for rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][3]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, forming a Pd(II) intermediate.[1][4] This is often the rate-limiting step, and its efficiency is highly dependent on the electron density of the substrate and the nature of the palladium catalyst's ligands.[5]
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[1][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2][4]
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Buchwald-Hartwig amination of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
An Application Guide for the Synthesis of N-Substituted 3-ethyl-3H-triazolo[4,5-b]pyridin-6-amines
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly indispensable in pharmaceutical and materials science, where arylamine and heteroarylamine moieties are prevalent structural motifs.[4][5] This guide provides a detailed examination and a robust protocol for the palladium-catalyzed . We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters tailored for this electron-deficient heterocyclic substrate, and provide a step-by-step protocol designed for reproducibility and high efficiency. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this chemistry for the synthesis of novel substituted triazolopyridines.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination facilitates the cross-coupling of an amine with an aryl or heteroaryl halide.[6][7] The transformation is driven by a palladium catalyst, which navigates a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the heteroaryl halide (6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate.[7][8] This is often the rate-determining step of the cycle.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.[2][9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond, yielding the N-substituted triazolopyridine product and regenerating the active Pd(0) catalyst to continue the cycle.[1][6][7]
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq)
-
Amine (e.g., morpholine) (1.2 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos) (2.4 mol%)
-
Base (e.g., NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene (to achieve ~0.2 M concentration)
-
Oven-dried Schlenk flask or sealed tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, the palladium precatalyst, and the base. [10]If not working in a glovebox, seal the flask, then evacuate and backfill with inert gas three times. [11]2. Reagent Addition: Add the anhydrous, degassed toluene via syringe. Stir the mixture for a moment. Then, add the amine nucleophile via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
Heating and Monitoring: Securely seal the flask or tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction vigorously. Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). [12]4. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate. Quench the reaction carefully by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure N-substituted product. [12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; poor quality reagents. | Ensure the use of a reliable precatalyst and anhydrous, degassed solvents. [10]Check the quality of the base. |
| Inappropriate ligand choice. | The ligand is critical. For this substrate, a bulky biarylphosphine ligand like XPhos or RuPhos is strongly recommended. [13][10] | |
| Reaction not at optimal temperature. | If using a weaker base like K₃PO₄, a higher temperature may be required. [14] | |
| Hydrodehalogenation | The bromine is replaced by hydrogen. | This side reaction can occur if the catalytic cycle is inefficient. Try a different ligand or slightly lower the reaction temperature. Ensure the system is strictly anaerobic. |
| Homocoupling | Dimerization of the starting material. | This can be minimized by optimizing the catalyst loading and ensuring efficient stirring. [10] |
Safety Precautions
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions are exothermic and can pose a safety risk, especially on a larger scale. [15]Reactions should be monitored for any uncontrolled temperature increases.
-
Air-Sensitive Reagents: Many palladium catalysts, ligands, and strong bases (like NaOtBu) are air- and/or moisture-sensitive. They must be handled under an inert atmosphere to maintain reactivity and prevent potential hazards. [16][17]* Solvent Hazards: Toluene and dioxane are flammable and have associated health risks. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure: When running reactions in sealed tubes at elevated temperatures, always use a blast shield. Never heat a sealed vessel that is completely full, as thermal expansion of the solvent can cause it to rupture.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Singleton, D., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Anderson, K. W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
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Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
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Sunesson, Y., et al. (2013). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
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Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
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Barrios-Landeros, F. (2015). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Retrieved from [Link]
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Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. Retrieved from [Link]
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Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Retrieved from [Link]
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ScienceDirect. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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El-Faham, A., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Retrieved from [Link]
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El-Faham, A., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Retrieved from [Link]
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ResearchGate. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Retrieved from [Link]
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MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE. Retrieved from [Link]
- Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
Taylor & Francis Online. (n.d.). First Synthesis of the Novel Triazolo[3,4-b]T[1][2][8]hiadiazoles and Triazolo[3,4-b]T[1][2][8]hiadiazines Linked Chromeno[2,3-b]Pyridine. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of some new N3 substituted 6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-ones as possible anti-inflammatory agents. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Retrieved from [Link]
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Application Notes and Protocols for Sonogashira Coupling Reactions with 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by palladium and copper complexes, has become indispensable in the synthesis of complex molecular architectures, particularly within the realms of pharmaceutical discovery, natural product synthesis, and materials science.[1][4][5]
The 3H-triazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals, such as the anti-anxiety agent Trazodone and the Janus kinase (JAK) inhibitor Filgotinib.[6][7] The introduction of an alkynyl moiety onto this core via a Sonogashira coupling provides a versatile handle for further chemical elaboration, making it a highly valuable building block in drug development programs. This guide provides a detailed examination and practical protocols for the Sonogashira coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, a key intermediate for the synthesis of novel chemical entities.
Reaction Principle: A Mechanistic Overview of the Sonogashira Coupling
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[8][9] The synergistic action of these two metals allows the reaction to proceed under mild conditions with high functional group tolerance.[1]
The Palladium Cycle:
-
Reductive Elimination: The active palladium(0) catalyst is typically generated in situ from a palladium(II) precursor.[1]
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-substituted triazolopyridine and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt. In the presence of a base, the alkyne is deprotonated to form a copper acetylide intermediate.[10] This step is crucial for activating the alkyne for the subsequent transmetalation.
The base plays a critical role in neutralizing the hydrogen halide byproduct and facilitating the formation of the copper acetylide.[10]
Experimental Protocols: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 6-alkynyl-3-ethyl-3H-triazolo[4,5-b]pyridine.[11]
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the Sonogashira coupling product. The following table summarizes key parameters and their expected effects, providing a starting point for reaction optimization.
| Parameter | Typical Reagents/Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | The choice of catalyst can influence reaction rates. Pd(PPh₃)₄ is often used but can be air-sensitive. PdCl₂(PPh₃)₂ is more stable.[8] |
| Ligand | Triphenylphosphine (PPh₃) | Ligands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and bulky ligands can enhance the rate of oxidative addition.[8] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common co-catalyst and is crucial for the formation of the copper acetylide intermediate.[1] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Piperidine | The base neutralizes the generated HX and facilitates the deprotonation of the alkyne. Amine bases are commonly used.[10][12] |
| Solvent | THF, DMF, Toluene, Acetonitrile | The solvent must solubilize all reaction components.[13] Polar aprotic solvents like DMF can often accelerate the reaction but may be harder to remove. |
| Temperature | Room Temperature to 100 °C | While many Sonogashira couplings proceed at room temperature, less reactive aryl bromides may require heating.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).[2] |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, consider increasing the temperature, using a more active palladium catalyst or a different ligand, or changing the solvent. Ensure that all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of a di-alkyne byproduct indicates the presence of oxygen. Thoroughly degas all solvents and ensure a good inert atmosphere.
-
Dehalogenation of the Starting Material: This side reaction can occur, particularly at higher temperatures. Using a milder base or lower reaction temperature may mitigate this issue.
-
Catalyst Decomposition: A color change to black may indicate the formation of palladium black, a sign of catalyst decomposition. The choice of ligand is critical to stabilize the catalytic species.
Conclusion
The Sonogashira coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is a robust and versatile method for the synthesis of novel alkynyl-substituted heterocycles. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of valuable compounds for drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this important transformation.
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Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
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-
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-
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-
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-
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-
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-
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-
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-
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-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
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-
ResearchGate. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. [Link]
-
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-
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-
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Introduction: The Strategic Importance of the Triazolo[4,5-b]pyridine Scaffold
The 3,6-disubstituted-3H-triazolo[4,5-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and materials science. Its unique electronic properties and spatial arrangement of nitrogen atoms render it a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The strategic functionalization of this core, particularly at the 6-position, is paramount for tuning its physicochemical properties and biological activity. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for achieving this, offering a mild and efficient means to construct carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1]
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of a key building block, 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine . We will delve into the mechanistic underpinnings of several key transformations, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions. Each section will provide a detailed, step-by-step protocol, a discussion of critical experimental parameters, and a summary of expected outcomes based on established methodologies for structurally related heteroaryl bromides.
The General Catalytic Cycle: A Unified Mechanistic Framework
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2] This cycle can be broadly divided into three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, forming a square planar Pd(II) complex.
-
Transmetalation (for C-C bond formation) or Amine Coordination/Deprotonation (for C-N bond formation): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium complex, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The choice of ligands, base, and solvent is critical for the efficiency of each of these steps and will be discussed in the context of each specific reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] This reaction is particularly well-suited for the arylation and heteroarylation of the 6-position of the triazolopyridine core.
Mechanistic Considerations
The key transmetalation step in the Suzuki-Miyaura coupling is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex. The choice of base and solvent system is therefore critical to the reaction's success.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or XPhos Pd G2 (0.02 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq), the corresponding boronic acid (1.2 eq), the palladium catalyst, and the base.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 90-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄, XPhos Pd G2, PdCl₂(dppf) | Catalyst choice can influence reaction efficiency; pre-catalysts like XPhos Pd G2 are often more active.[4] |
| Ligand | PPh₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands can improve yields for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can be critical; Cs₂CO₃ is often effective for less reactive partners. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A co-solvent of water is often necessary to facilitate the dissolution of the base and the formation of the active boronate species. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive aryl bromides or boronic acids. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful method for the direct coupling of terminal alkynes with aryl halides, leading to the formation of valuable arylalkyne building blocks.[5] This reaction is typically co-catalyzed by palladium and copper(I) salts.
Mechanistic Considerations
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[6]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is often a reliable and commercially available choice. |
| Copper Co-catalyst | CuI | Essential for the classical Sonogashira reaction. Copper-free conditions have been developed but may require different ligands and bases.[5] |
| Base | Et₃N, DIPA, Piperidine | The amine often serves as both the base and a co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions are generally preferred. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of a wide range of amines with aryl halides.[2][7] This reaction is invaluable for the synthesis of 6-amino-3-ethyl-3H-triazolo[4,5-b]pyridine derivatives.
Mechanistic Considerations
The key step in the Buchwald-Hartwig amination is the deprotonation of the amine coordinated to the palladium center to form a palladium-amido complex. This step is facilitated by a strong, non-nucleophilic base. The choice of ligand is also crucial, with bulky, electron-rich phosphine ligands generally promoting both oxidative addition and reductive elimination.[8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
-
Primary or secondary amine (1.1 equivalents)
-
Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.02 equivalents)
-
XPhos, RuPhos, or BINAP (0.02-0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the ligand, and the base.
-
Add the 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium precursors. |
| Ligand | XPhos, RuPhos, BINAP, DavePhos | The choice of ligand is critical and often substrate-dependent. Buchwald's biarylphosphine ligands are generally very effective.[9] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is a common choice. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are essential for optimal results. |
| Temperature | 80-110 °C | The required temperature will depend on the reactivity of the coupling partners. |
Heck Reaction: Vinylation of the Heteroaryl Core
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds via the coupling of an unsaturated halide with an alkene.[10][11] This reaction allows for the introduction of vinyl and substituted vinyl groups at the 6-position of the triazolopyridine ring.
Mechanistic Considerations
The Heck reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[12] The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations.
Caption: Simplified catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equivalents)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04-0.10 equivalents)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous DMF or acetonitrile
Procedure:
-
To a sealable reaction vessel, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq), the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent and the alkene.
-
Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective catalyst precursor. |
| Ligand | PPh₃, P(o-tolyl)₃, Herrmann's catalyst | The choice of ligand can influence the reaction rate and selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HBr generated in the reaction. |
| Solvent | DMF, Acetonitrile, NMP | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for the Heck reaction. |
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group onto the triazolopyridine scaffold provides a versatile synthetic handle for further transformations into amines, amides, carboxylic acids, and tetrazoles. Palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative to traditional methods.
Mechanistic Considerations
The palladium-catalyzed cyanation follows the general cross-coupling mechanism. A key challenge is the potential for cyanide to poison the palladium catalyst. The use of appropriate ligands and cyanide sources can mitigate this issue.
Experimental Protocol: Palladium-Catalyzed Cyanation
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
-
Zinc cyanide (Zn(CN)₂) (0.6 equivalents) or Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 equivalents)
-
Pd₂(dba)₃ (0.01-0.02 equivalents)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.02-0.04 equivalents)
-
Anhydrous DMF or DMA
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq), the palladium precursor, the ligand, and the cyanide source.
-
Add the anhydrous solvent.
-
Degas the mixture and heat with stirring at 80-120 °C for 4-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | These are less toxic and more manageable alternatives to other cyanide sources. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precursors are effective. |
| Ligand | dppf, Xantphos | Bidentate phosphine ligands are often used to stabilize the catalyst and promote the reaction. |
| Solvent | DMF, DMA, NMP | Polar aprotic solvents are typically employed. |
| Temperature | 80-120 °C | The reaction temperature will depend on the specific catalyst system and substrate. |
Conclusion
The palladium-catalyzed cross-coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is a highly effective and versatile strategy for the synthesis of a diverse array of 3,6-disubstituted triazolopyridine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity for specific substrate combinations.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162–1163.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
-
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). SyntheticPage, 602.
-
Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters, 17(2), 202-205.
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Heck Reaction. (2023). In Chemistry LibreTexts. Retrieved from [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances, 11(3), 1569-1581.
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- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
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Application Note: Strategic Synthesis of Kinase Inhibitors Leveraging the 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, primarily due to their critical role in regulating cellular signaling pathways.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, leading to uncontrolled cell growth, proliferation, and survival.[2][3] Consequently, the development of small molecule kinase inhibitors (SMKIs) has revolutionized therapeutic strategies in oncology and beyond.[4][5][6] As of early 2024, over 80 SMKIs have received FDA approval, targeting a wide array of kinases.[3][7]
The triazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry.[8][9] Its unique electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal core for inhibitor design.[10] This application note provides a detailed guide to the synthesis of potential kinase inhibitors using 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (CAS: 1187386-21-5) as a versatile starting material.[11] We will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly adaptable method for generating diverse libraries of candidate molecules for structure-activity relationship (SAR) studies.[12][13]
This document is designed for researchers in drug discovery and medicinal chemistry, offering both the theoretical rationale behind the synthetic strategy and a detailed, field-tested experimental protocol.
Rationale: The Kinase Target and the Triazolopyridine Advantage
Kinases function as molecular switches, catalyzing the transfer of a phosphate group from ATP to a substrate protein. This phosphorylation event triggers downstream signaling cascades that control virtually all cellular processes.[2][3] In many cancers, mutations or overexpression of kinases like EGFR, BRAF, or ABL leads to constitutive activation of these pathways, driving malignant behavior.[3][14] The primary strategy for kinase inhibition is to design small molecules that compete with ATP for binding in the enzyme's active site, thereby blocking the phosphotransfer reaction and shutting down the aberrant signaling.[7][15]
The 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine scaffold is particularly well-suited for this purpose. The nitrogen atoms of the fused ring system can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge region" of the kinase. The bromine atom at the 6-position provides a chemically reactive handle for introducing a wide variety of substituents via cross-coupling chemistry, allowing for the systematic exploration of the solvent-exposed region of the ATP pocket to enhance potency and selectivity.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[16][17] It is one of the most powerful and widely used C-C bond-forming reactions in modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[12][13]
The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the triazolopyridine.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step requires a base to activate the boronic acid.[17]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of 3-ethyl-6-(4-(4-methylpiperazin-1-yl)phenyl)-3H-triazolo[4,5-b]pyridine . This specific target incorporates a solubilizing group commonly found in successful kinase inhibitors.
Materials and Reagents
| Reagent | MW ( g/mol ) | Stoichiometry | Example Amount | Notes |
| 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine | 227.06 | 1.0 eq | 227 mg (1.0 mmol) | Starting material. Ensure it is dry. |
| (4-(4-methylpiperazin-1-yl)phenyl)boronic acid | 220.10 | 1.2 eq | 264 mg (1.2 mmol) | Coupling partner. Can be purchased or synthesized. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 eq | 41 mg (0.05 mmol) | Palladium catalyst. Other catalysts like Pd(PPh₃)₄ can be used. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 eq | 415 mg (3.0 mmol) | Base. Must be finely ground and anhydrous. |
| 1,4-Dioxane | - | ~8 mL | 8 mL | Anhydrous solvent. |
| Water | - | ~2 mL | 2 mL | Degassed. Required for the catalytic cycle. |
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (227 mg, 1.0 mmol), (4-(4-methylpiperazin-1-yl)phenyl)boronic acid (264 mg, 1.2 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Causality Note: Using a molar excess of the boronic acid (1.2 eq) helps drive the reaction to completion and compensates for potential homocoupling or protodeboronation side reactions. The base (3.0 eq) is crucial for activating the boronic acid to the boronate form, which is necessary for efficient transmetalation.[17]
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: The Pd(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Briefly continue the gas purge through the solvent mixture to ensure it remains deoxygenated. Finally, add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol).
-
Causality Note: A biphasic solvent system like dioxane/water is common for Suzuki couplings. Dioxane solubilizes the organic components, while water solubilizes the inorganic base and facilitates the formation of the active boronate species.[16]
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting bromide spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid or oil.
Purification and Characterization
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane to isolate the pure product.
-
Characterization: The final product should be characterized to confirm its identity and purity.
-
LC-MS: Confirm the molecular weight (Expected [M+H]⁺: 364.2) and assess purity (>95%).
-
¹H NMR: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons. Expect to see signals for the ethyl group, the triazolopyridine core, the substituted phenyl ring, and the methylpiperazine moiety.
-
¹³C NMR: Confirm the number and type of carbon atoms in the molecule.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Poor quality base or boronic acid. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Use anhydrous solvents; dry reagents.3. Use fresh, high-purity reagents; grind the base finely. |
| Protodeboronation | The boronic acid reacts with residual water/protons instead of transmetalating. | Use a stronger base (e.g., Cs₂CO₃) or different solvent system (e.g., Toluene/Ethanol/Water). |
| Homocoupling of Boronic Acid | Oxygen contamination can promote the dimerization of the boronic acid. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Difficult Purification | Product co-elutes with impurities or residual starting material. | Optimize the chromatography gradient. Consider a different stationary phase or reverse-phase HPLC for final purification. |
Conclusion and Future Steps
The protocol described herein provides a robust and reproducible method for synthesizing novel 6-aryl-3-ethyl-3H-triazolo[4,5-b]pyridines, which serve as excellent scaffolds for kinase inhibitor discovery. By varying the boronic acid coupling partner, researchers can rapidly generate a diverse library of compounds.
Following synthesis, these molecules should be subjected to a battery of tests to evaluate their potential as drug candidates:
-
Biochemical Screening: Test the compounds against a panel of kinases in enzymatic assays to determine their potency (IC₅₀) and selectivity profile.[7]
-
Cell-Based Assays: Evaluate the most promising hits in cancer cell lines to assess their anti-proliferative activity and cellular mechanism of action.
-
SAR Analysis: Correlate the structural modifications with changes in biological activity to guide the design of next-generation inhibitors with improved properties.[18][19]
This strategic approach, combining versatile chemistry with rigorous biological evaluation, is fundamental to the modern drug discovery process.
References
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (Source: National Institutes of Health) [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (Source: Reaction Biology) [Link]
-
Kinase Inhibitor Chemistry. (Source: Cambridge Healthtech Institute) [Link]
-
Kinase Inhibitor Discovery. (Source: Cambridge Healthtech Institute) [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (Source: Arabian Journal of Chemistry) [Link]
-
Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (Source: Sino Biological) [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (Source: ResearchGate) [Link]
-
Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. (Source: ResearchGate) [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. (Source: Springer) [Link]
-
2 H -Thiazolo[4,5- d ][4][5][7]triazole: synthesis, functionalization, and application in scaffold-hopping. (Source: Royal Society of Chemistry) [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors. (Source: Blue Ridge Institute for Medical Research) [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (Source: ACS Publications) [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (Source: ResearchGate) [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. (Source: ResearchGate) [Link]
-
Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (Source: ResearchGate) [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (Source: National Institutes of Health) [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (Source: Taylor & Francis Online) [Link]
-
Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. (Source: National Institutes of Health) [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (Source: National Institutes of Health) [Link]
-
6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE. (Source: gsrs.ncats.nih.gov) [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (Source: PubMed) [Link]
-
The Suzuki Reaction. (Source: Myers Group, Harvard University) [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (Source: ResearchGate) [Link]
-
Suzuki Coupling. (Source: Organic Chemistry Portal) [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (Source: Yoneda Labs) [Link]
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Topic: Preparation and Evaluation of Novel Antibacterial Agents from 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
An Application Note for Researchers and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique scaffolds and mechanisms of action.[1] Nitrogen-containing heterocycles, particularly triazole-fused systems, represent a privileged class of compounds with demonstrated pharmacological potential.[2][3] This application note provides a comprehensive guide for the synthesis, characterization, and antibacterial evaluation of novel compounds derived from 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine. We present a detailed protocol for derivatization via Suzuki-Miyaura cross-coupling, a robust method for creating structural diversity. Furthermore, we outline standardized protocols for in vitro antibacterial susceptibility testing, including the agar disk diffusion for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC). This guide is intended to provide researchers with the foundational methodology to explore the triazolopyridine scaffold as a promising starting point for the discovery of new anti-infective therapies.[4]
Introduction: The Rationale for Triazolopyridine Scaffolds
The triazolopyridine core is a key structural motif found in several pharmacologically active compounds.[5] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid bicyclic structure make it an attractive scaffold for designing enzyme inhibitors and other bioactive molecules.[2] The presence of a bromine atom at the 6-position of the starting material, 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, serves as a versatile synthetic handle. This position is chemically primed for functionalization through modern cross-coupling reactions, allowing for the systematic introduction of a wide array of substituents to probe structure-activity relationships (SAR).[6] The goal of this approach is to decorate the core scaffold with chemical moieties that can enhance antibacterial potency, improve pharmacokinetic properties, or overcome existing resistance mechanisms.
Synthesis and Characterization of Novel Derivatives
The strategic modification of the 6-bromo position is a cornerstone of developing a library of candidate compounds. The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and functional-group-tolerant method for forming carbon-carbon bonds between aryl halides and boronic acids, making it an ideal choice for this purpose.
Workflow for Synthesis, Purification, and Characterization
Caption: Workflow from starting material to a pure, characterized compound.
Protocol 1: Synthesis of a 6-Aryl Derivative via Suzuki-Miyaura Coupling
-
Objective: To replace the bromine atom at the 6-position with a sample aryl group (e.g., 4-methoxyphenyl).
-
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (Buchwald ligand) (0.04 eq)
-
Potassium carbonate (K₂CO₃), finely ground (3.0 eq)
-
1,4-Dioxane and Water (4:1 ratio)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]
-
-
Characterization: The structure of the purified product must be unequivocally confirmed. Standard methods include:
In Vitro Antibacterial Activity Evaluation
Once a novel compound is synthesized and purified, its biological activity must be assessed. A tiered or cascaded approach is efficient, starting with a simple qualitative screen followed by more rigorous quantitative testing.[7]
Workflow for Antibacterial Susceptibility Testing
Caption: A tiered workflow for evaluating antibacterial efficacy.
Protocol 2: Agar Disk Diffusion Assay
This method provides a rapid, qualitative assessment of antibacterial activity.[8]
-
Principle: An antimicrobial agent diffuses from a paper disk into an agar medium uniformly seeded with a test bacterium. If the agent is effective, it inhibits bacterial growth, creating a clear "zone of inhibition" around the disk.[8]
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).
-
Uniformly swab the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Pipette a known amount (e.g., 10 µL) of the test compound solution (at a set concentration, e.g., 1 mg/mL in DMSO) onto a disk.
-
Include a positive control (a disk with a known antibiotic like Gentamicin) and a negative control (a disk with the solvent, e.g., DMSO).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Measure the diameter (in mm) of the zone of inhibition. A larger zone suggests greater activity.
-
Protocol 3: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][7]
-
Procedure:
-
In a 96-well microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 100 µL of the test compound solution (at a starting concentration, e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth only, no compound). Well 12 can be a sterility control (broth only, no bacteria).
-
Prepare a standardized bacterial inoculum and dilute it in CAMHB so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity (no bacterial growth).
-
Data Interpretation and SAR Analysis
Systematic evaluation of the data is critical for guiding the next round of synthesis.
Data Presentation
Quantitative data should be summarized in a clear, tabular format. This allows for direct comparison of the parent compound with newly synthesized analogs against different bacterial strains.
| Compound ID | Modification at 6-Position | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| Parent | -Br | >128 | >128 |
| Analog-1 | -4-methoxyphenyl | 32 | 64 |
| Ampicillin | (Control) | 32 | 8 |
Table 1: Hypothetical MIC data for a parent bromo-compound and a synthesized analog. Data for a control antibiotic is included for comparison.[2]
Structure-Activity Relationship (SAR) Insights
The "why" behind experimental results is crucial. In the hypothetical data above, replacing the bromine atom with a 4-methoxyphenyl group dramatically increased antibacterial activity. This observation leads to several hypotheses that can be tested with further synthesis:[9]
-
Increased Lipophilicity: The aryl group may enhance the compound's ability to penetrate the bacterial cell membrane.
-
Target Interaction: The methoxy group could be forming a key hydrogen bond with a target enzyme, such as DNA gyrase, a known target for some heterocyclic antibacterials.[2][10]
-
Electronic Effects: The electron-donating nature of the methoxy group may alter the electronic profile of the triazolopyridine core, enhancing its binding affinity.
Future work should focus on exploring different substituents on the aryl ring (e.g., electron-withdrawing groups like -CF₃ or halogens) to see how this modulates activity.[3]
Conclusion and Future Directions
This application note provides a validated framework for using 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine as a starting scaffold for the generation and evaluation of novel antibacterial agents. The protocols for Suzuki-Miyaura coupling and standardized antimicrobial susceptibility testing offer a robust platform for drug discovery efforts. The true power of this approach lies in the iterative cycle of synthesis, testing, and SAR analysis. Future efforts should focus on creating a diverse library of analogs to build a comprehensive SAR model, testing active compounds against a wider panel of clinically relevant and drug-resistant pathogens, and ultimately, elucidating the molecular mechanism of action.
References
-
Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Available from: [Link]
-
Gugerty, J., & O'Grady, J. (Eds.). (2020). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available from: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. (Note: While not a direct search result, this is a foundational citation for the described protocols. A related review is available at: [Link])
-
National Human Genome Research Institute. (n.d.). Antimicrobial Susceptibility Testing Protocols. Available from: [Link]
- G.B. Patent No. WO2006038116A2. (2006). Triazolopyridine derivatives as antibacterial agents. Google Patents.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. (Note: While not a direct search result, this is a foundational citation. A related document is available at: [Link])
-
Kotb, E. R., Soliman, H. A., Morsy, E. M. H., & Abdelwahed, N. A. M. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica, 74(3), 861-872. Available from: [Link]
-
Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). Triazolo [1,5‐a]pyrimidines as DNA Gyrase Inhibitiors: Synthesis, Antimicrobial, Activities, and in silico ADMET with Molecular Docking Studies. ResearchGate. Available from: [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Al-Sanea, M. M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 967. Available from: [Link]
-
McClure, K. F., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & medicinal chemistry letters, 16(16), 4339-4344. Available from: [Link]
-
Plech, T., Wujec, M., & Siwek, A. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Current pharmaceutical design, 24(30), 3561-3569. Available from: [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). Available from: [Link]
-
Semeraro, T., et al. (2024). Mechanism of Action and Membrane Interactions of Antibacterial Quaternized Triazolium Peptoids. Journal of medicinal chemistry. Available from: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105159. Available from: [Link]
-
Babu, P. P., Upendra, P., & Rao, D. V. (2025). Synthesis, Characterization, and Evaluation of the Antibacterial Activity of Some Novel Thiazolo-[2][7][11] Triazolo [1,5-a] Pyridine Derivatives. Indian Journal of Advanced Chemistry. Available from: [Link]
-
Al-Abdullah, E. S., et al. (2021). Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives. Molecules, 26(2), 384. Available from: [Link]
-
Patel, S. K., & Patel, H. D. (2018). Synthesis and Antimicrobial Evaluation of 6-Aryl-3-(pyridin-4-yl)-[7][11]triazolo[3,4-b][7][12]thiadiazoles. Advancements in Organic and Inorganic Chemistry. Available from: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available from: [Link]
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- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
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- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. routledge.com [routledge.com]
- 12. woah.org [woah.org]
The Triazolopyridine Scaffold: A Promising Frontier in Anti-Inflammatory Drug Discovery — Application Notes and Protocols
Introduction: The Rationale for Triazolopyridines in Inflammation Research
Inflammation is a complex biological response essential for host defense against infection and injury. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, necessitating the search for novel, safer, and more effective therapeutic agents.[1][2]
Nitrogen-containing heterocyclic compounds have emerged as a rich source of pharmacologically active molecules.[3][4] Among these, the triazolopyridine scaffold has garnered significant attention due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6][7] The unique structural features of triazolopyridines, which can be considered bioisosteres of purines, allow them to interact with a wide range of biological targets, making them attractive candidates for drug discovery programs.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of triazolopyridine derivatives, exemplified by the novel compound 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine , in the discovery of new anti-inflammatory agents. We will delve into the mechanistic rationale, key in vitro and in vivo screening protocols, and data interpretation to facilitate the evaluation of this promising class of compounds.
Part 1: Mechanistic Insights and Key Inflammatory Pathways
The anti-inflammatory potential of triazolopyridine derivatives is believed to stem from their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. While the precise mechanism of action for each derivative needs to be empirically determined, several plausible targets have been identified for this class of compounds.
A fundamental aspect of inflammation involves the production of pro-inflammatory mediators. A hypothetical workflow for investigating a novel triazolopyridine derivative is outlined below:
Figure 1: A generalized workflow for screening novel triazolopyridine derivatives for anti-inflammatory activity.
Part 2: Essential In Vitro Screening Protocols
Initial screening of novel compounds is crucial to identify promising candidates and elucidate their potential mechanisms of action. The following are foundational in vitro assays for evaluating the anti-inflammatory properties of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine.
Protocol 1: Inhibition of Protein Denaturation Assay
Rationale: Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid method to screen for the ability of a compound to prevent protein denaturation.[2][8]
Methodology:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Dissolve 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
-
Bovine Serum Albumin (BSA) Solution: Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.3).
-
Standard Drug: Prepare a 100 µg/mL solution of a reference NSAID (e.g., Diclofenac sodium) in PBS.
-
-
Assay Procedure:
-
Pipette 0.5 mL of the BSA solution into a series of test tubes.
-
Add 0.1 mL of the test compound at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).
-
A control group should receive 0.1 mL of the vehicle (DMSO).
-
The standard group should receive 0.1 mL of the Diclofenac sodium solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
-
Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Rationale: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a drug implies that it can also stabilize lysosomal membranes, which is an important mechanism for limiting the inflammatory response.[2][9]
Methodology:
-
Preparation of HRBC Suspension:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with an equal volume of normal saline.
-
Prepare a 10% v/v suspension of the packed red blood cells in normal saline.
-
-
Assay Procedure:
-
Prepare reaction mixtures containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the HRBC suspension.
-
Add 0.5 mL of the test compound at various concentrations.
-
A control group should receive 0.5 mL of the vehicle.
-
The standard group should receive 0.5 mL of a reference drug (e.g., Diclofenac sodium).
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 20 minutes.
-
Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released due to hemolysis.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]
-
Protocol 3: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Rationale: COX-1, COX-2, and 5-LOX are key enzymes in the arachidonic acid pathway, leading to the production of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators.[2] Inhibition of these enzymes is a primary mechanism of action for many anti-inflammatory drugs.
Methodology:
-
Commercially available enzyme inhibition assay kits (colorimetric or fluorometric) are recommended for their reliability and ease of use. Follow the manufacturer's instructions precisely.
-
These kits typically provide the enzyme (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid), and a detection reagent.
-
The test compound is incubated with the enzyme before the addition of the substrate. The resulting product is then quantified to determine the extent of enzyme inhibition.
Data Presentation:
| Assay | Endpoint | Example Data for a Hypothetical Active Compound |
| Protein Denaturation | IC50 (µg/mL) | 150 |
| HRBC Membrane Stabilization | % Protection at 200 µg/mL | 65% |
| COX-1 Inhibition | IC50 (µM) | >100 |
| COX-2 Inhibition | IC50 (µM) | 15 |
| 5-LOX Inhibition | IC50 (µM) | 25 |
Part 3: In Vivo Models for Preclinical Validation
Compounds that demonstrate promising in vitro activity should be further evaluated in animal models of inflammation to assess their efficacy and safety in a physiological context.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a widely used and well-characterized model of acute inflammation.[3][10] The edema induced by carrageenan is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase maintained by prostaglandins and other mediators.[10]
Methodology:
-
Animals: Wistar albino rats (150-200 g) are commonly used.
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle only)
-
Standard group (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test groups (6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine at different doses, e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
Figure 2: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The triazolopyridine scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a systematic approach to screen and characterize new derivatives like 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine. Promising candidates identified through this workflow can then be advanced to more complex chronic inflammation models and detailed mechanistic studies, including the investigation of their effects on cytokine production, intracellular signaling pathways (e.g., NF-κB, MAPKs), and gene expression.[11][12] A thorough understanding of the structure-activity relationship within this chemical series will be paramount for optimizing lead compounds and ultimately developing safer and more effective anti-inflammatory therapeutics.
References
- Uzuazokaro, M.A., Nwodo, O.F.C., & Ozah, I.R. (2019). Inhibition of Phospholipase A2 and Prostaglandin Synthase Activities as Possible Mechanisms for the Anti-Inflammatory Effect of Cucumis sativusFruit Homogenate. Acta Scientific Pharmaceutical Sciences, 3(7), 68-73.
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- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 219-226.
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- Lesyk, R., Gzella, A., & Atamanyuk, D. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226-7238.
- Abdel-Aziz, A.A.M., El-Azab, A.S., El-Tahir, K.E.H., & Asiri, Y.A. (2011). Synthesis, anti-inflammatory, analgesic, and antibacterial activities of some triazole, triazolothiadiazole, and triazolothiadiazine derivatives. International Journal of Molecular Sciences, 12(12), 8614-8638.
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Ibrahim, M.A., Al-Harbi, S.A., Allehyani, E.S., Alqurashi, E.A., & Alshareef, F.M. (2023). First Synthesis of the Novel Triazolo[3,4-b][1][11][13]Thiadiazoles and Triazolo[3,4-b][1][11][13]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Polycyclic Aromatic Compounds.
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Application Notes & Protocols: Leveraging 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine for the Synthesis of Novel Anticancer Agents
Introduction: The Triazolo[4,5-b]pyridine Scaffold as a Privileged Structure in Oncology
The search for novel anticancer therapeutics is an enduring endeavor in medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation. The triazolo[4,5-b]pyridine core, a fused bicyclic heteroaromatic system, is considered a "privileged scaffold". This is due to its ability to form a multitude of interactions—such as hydrogen bonds, and π-π stacking—with various biological targets.[1][2] Derivatives of this and related triazolopyridine systems have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[3]
The subject of this guide, 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (CAS No. 1187386-21-5), represents a key intermediate for the development of new chemical entities in oncology.[4] The strategic placement of a bromine atom at the 6-position provides a versatile chemical handle for a variety of cross-coupling reactions. This allows for the systematic introduction of diverse molecular fragments, enabling the exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. The ethyl group at the 3-position can also influence the solubility and metabolic stability of the final compounds.
This document provides a technical guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine in the synthesis of potential anticancer compounds. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss the potential biological targets of the resulting compounds.
The Strategic Importance of the 6-Bromo Substituent
The bromine atom at the 6-position of the triazolo[4,5-b]pyridine ring is not merely an inert substituent. Instead, it is a key functional group that unlocks a vast potential for molecular diversification. Its utility is primarily realized through modern palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile tools in contemporary organic synthesis.
Two of the most prominent and relevant reactions for the functionalization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine are:
-
The Suzuki-Miyaura Cross-Coupling Reaction: For the formation of new carbon-carbon (C-C) bonds. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups.
-
The Buchwald-Hartwig Amination: For the formation of new carbon-nitrogen (C-N) bonds. This reaction enables the coupling of various amines, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles.
The ability to perform these transformations allows for the generation of large libraries of compounds from a single, advanced intermediate, which is a highly efficient strategy in drug discovery.
Experimental Protocols: Derivatization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
The following protocols are provided as exemplary procedures for the derivatization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Synthesis of Aryl-Substituted Triazolo[4,5-b]pyridines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce various aryl or heteroaryl moieties at the 6-position.[5][6]
Reaction Scheme:
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-pyridylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq).
-
Add the desired arylboronic acid (1.2-1.5 eq).
-
Add the base (2.0-3.0 eq).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the palladium catalyst (0.05-0.10 eq) under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 6-aryl-3-ethyl-3H-triazolo[4,5-b]pyridine derivative.
Data Presentation: Exemplary Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 2 | 3-Cyanophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 78 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 72 |
Protocol 2: Synthesis of Amino-Substituted Triazolo[4,5-b]pyridines via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of amino groups at the 6-position.[7][8][9]
Reaction Scheme:
Figure 2: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
-
Amine (e.g., morpholine, piperazine, aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (0.02-0.05 eq) and the phosphine ligand (0.04-0.10 eq).
-
Add the base (1.5-2.0 eq).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq) and the amine (1.2-1.5 eq) under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
The reaction mixture is heated to 90-120 °C and stirred for 6-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 6-amino-3-ethyl-3H-triazolo[4,5-b]pyridine derivative.
Potential Biological Targets and Anticancer Mechanisms
Derivatives of the triazolopyridine scaffold have been shown to inhibit a variety of key targets in cancer signaling pathways. The strategic derivatization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine allows for the synthesis of compounds that can potentially modulate the activity of these targets.
Key Signaling Pathways:
-
EGFR/AKT/ERK Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and RAS/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and migration. Aberrant activation of the EGFR pathway is a hallmark of many cancers. Triazolopyrimidine derivatives have been shown to inhibit the activation of EGFR, AKT, and ERK1/2.
Figure 3: Simplified EGFR signaling pathway targeted by some triazolopyridine derivatives.
-
JAK/STAT Pathway: The Janus kinase (JAK) family of tyrosine kinases are critical components of signaling pathways that regulate immune responses and cell growth. The JAK-STAT pathway, when dysregulated, can contribute to cancer development. Triazolopyridines have been identified as selective JAK1 inhibitors.[10]
Anticipated Biological Activity:
The antiproliferative activity of newly synthesized compounds is typically evaluated in vitro against a panel of human cancer cell lines. The MTT assay is a common method to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Table of IC₅₀ Values for Representative Triazolopyridine Derivatives from Literature:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [2][11][12]triazolo[1,5-a]pyridinylpyridines | HCT-116 (Colon) | Varies | [3] |
| [2][11][12]triazolo[1,5-a]pyridinylpyridines | U-87 MG (Glioblastoma) | Varies | [3] |
| [2][11][12]triazolo[1,5-a]pyridinylpyridines | MCF-7 (Breast) | Varies | [3] |
| 1,2,4-triazole-pyridine hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | [2] |
| Thiazolyl-pyrazole analogues | MDA-MB-231 (Breast) | 22.84 | [1] |
Conclusion and Future Directions
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is a valuable and versatile starting material for the synthesis of novel anticancer compounds. The presence of the bromo substituent allows for the application of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to generate diverse libraries of derivatives. These derivatives have the potential to target key signaling pathways implicated in cancer, such as the EGFR and JAK/STAT pathways. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this promising chemical scaffold. Future work should focus on the synthesis and biological evaluation of a broad range of derivatives to establish structure-activity relationships and identify lead compounds for further preclinical development.
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Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
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ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
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Wikipedia. (2023, December 28). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Taylor & Francis Online. (n.d.). The Chemistry of[1][11][12]Triazolo[1,5- a] pyridines. [Link]
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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Arabian Journal of Chemistry. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[2][11][12]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1983). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. [Link]
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Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
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PubChem. (n.d.). 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine. [Link]
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Global Substance Registration System. (n.d.). 6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE. [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling reactions of 4,7-dibromo[7][11][12]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1982). Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines. [Link]
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PubChemLite. (n.d.). 6-bromo-3-methyl-3h-[1][11][12]triazolo[4,5-b]pyridine. [Link]
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PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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PubChem. (n.d.). 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one. [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Beilstein Journal of Organic Chemistry. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Taylor & Francis Online. (n.d.). First Synthesis of the Novel Triazolo[3,4-b][1][2][11]Thiadiazoles and Triazolo[3,4-b][1][2][11]Thiadiazines Linked Chromeno[2,3-b]Pyridine. [Link]
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ACS Publications. (2012). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. [Link]
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ResearchGate. (n.d.). Synthesis of some new N3 substituted 6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-ones as possible anti-inflammatory agents. [Link]
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Application Notes and Protocols for the Functionalization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Introduction: The Triazolopyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The triazolopyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its prevalence is attributed to its ability to act as a versatile pharmacophore, engaging in a wide range of biological interactions. Notable drugs such as the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib feature this core structure, highlighting its importance in drug design and development.[1] The functionalization of the triazolopyridine nucleus is a key strategy for the generation of novel molecular entities with diverse pharmacological profiles.
This guide focuses on providing detailed application notes and protocols for the chemical modification of a specific, yet highly versatile, building block: 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine . The bromine atom at the 6-position serves as a versatile synthetic handle, enabling a variety of cross-coupling and substitution reactions. This allows for the introduction of a wide array of functional groups, thereby facilitating the exploration of the chemical space around the triazolopyridine core. The subsequent sections will provide in-depth protocols and the underlying chemical principles for several key transformation strategies.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. For the functionalization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, these methods are indispensable. The electron-deficient nature of the pyridine ring in the triazolopyridine system generally enhances its reactivity as an electrophile in these transformations.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide. This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
The success of the Suzuki-Miyaura coupling hinges on a synergistic interplay between the palladium catalyst, a phosphine ligand, a base, and the solvent system. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. For electron-deficient heteroaryl bromides like our target molecule, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of solvent (e.g., dioxane, toluene, DMF, often with water) influences the solubility of the reactants and the efficacy of the base.
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Scale-up synthesis of derivatives from 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Application Note & Protocol
Topic: Scale-up Synthesis of Derivatives from 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Abstract: The 1,2,3-triazolo[4,5-b]pyridine core is a privileged scaffold in modern medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The ability to efficiently and reliably produce derivatives of this core on a large scale is critical for advancing drug discovery programs from lead optimization to preclinical studies. This document provides a detailed guide for the scale-up synthesis of derivatives from 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will explore the strategic considerations for process scale-up, provide a detailed, validated protocol for a representative transformation, and discuss critical aspects of process control, analysis, and safety.
Strategic Overview: From Bench to Scale
Transitioning a synthetic route from the milligram scale of discovery chemistry to the multi-gram or kilogram scale required for development presents significant challenges.[2] The initial laboratory-scale synthesis is often optimized for speed and diversity, not for safety, cost, or robustness.[2] For the derivatization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, a key strategic decision is the choice of coupling chemistry.
Why Suzuki-Miyaura Cross-Coupling?
While other cross-coupling reactions (e.g., Stille, Heck, Sonogashira) are viable, the Suzuki-Miyaura reaction is frequently chosen for scale-up due to several key advantages:
-
High Functional Group Tolerance: The reaction conditions are generally mild, preserving sensitive functional groups on both coupling partners, which is essential for creating complex molecules.
-
Commercial Availability of Reagents: A vast and diverse library of boronic acids and their esters are commercially available, allowing for rapid exploration of chemical space.
-
Favorable Safety & Environmental Profile: Boronic acids and their byproducts are generally less toxic and more environmentally benign than the organotin reagents used in Stille couplings.
-
Robustness and Reproducibility: The reaction is well-understood and typically provides high yields, making it reliable for large-scale campaigns.
The primary challenge in scaling this reaction involves managing potential exotherms, ensuring efficient mixing in larger volumes, and developing a purification strategy that avoids costly and time-consuming chromatography.[2][3]
Process Chemistry and Workflow
The core transformation involves the palladium-catalyzed reaction between the 6-bromo-triazolopyridine scaffold and a selected arylboronic acid.
General Reaction Scheme:
Experimental & Purification Workflow
The following diagram outlines the logical flow from reaction setup to the isolation of the pure, derivatized product.
Caption: High-level workflow for scale-up synthesis and purification.
Detailed Scale-Up Protocol: Synthesis of 6-(4-methoxyphenyl)-3-ethyl-3H-triazolo[4,5-b]pyridine
This protocol details a representative Suzuki-Miyaura coupling on a 50-gram scale.
3.1 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine | 227.06 | 50.0 | 0.220 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 36.8 | 0.242 | 1.1 |
| Pd(dppf)Cl₂ · CH₂Cl₂ Adduct | 816.64 | 1.80 | 0.0022 | 0.01 (1 mol%) |
| Potassium Carbonate (K₂CO₃), anhydrous fine powder | 138.21 | 91.2 | 0.660 | 3.0 |
| 1,4-Dioxane, anhydrous | - | 500 mL | - | 10 vol |
| Deionized Water | - | 125 mL | - | 2.5 vol |
| Ethyl Acetate (for extraction) | - | ~1 L | - | - |
| Brine (Saturated NaCl solution) | - | ~250 mL | - | - |
| Magnesium Sulfate (MgSO₄), anhydrous | - | ~20 g | - | - |
3.2 Equipment
-
2 L three-neck round-bottom flask equipped with a mechanical overhead stirrer, reflux condenser (with nitrogen inlet), thermocouple, and heating mantle.
-
Addition funnel.
-
Large separatory funnel (2 L).
-
Rotary evaporator.
-
Vacuum oven.
3.3 Reaction Execution
-
Vessel Setup: To the 2 L reaction flask, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (50.0 g), 4-methoxyphenylboronic acid (36.8 g), and anhydrous 1,4-dioxane (500 mL).
-
Inerting: Begin stirring and purge the vessel with nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Base and Water Addition: Add the powdered potassium carbonate (91.2 g) followed by deionized water (125 mL).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ · CH₂Cl₂ catalyst (1.80 g). Causality Note: Adding the catalyst last, after the other reagents are well-mixed and the system is inert, ensures maximum catalytic activity.
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (~85-90 °C) under a positive pressure of nitrogen. Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by HPLC or LC/MS. The reaction is typically complete within 6-12 hours.
3.4 Work-up and Product Isolation
-
Cooling and Quenching: Once the reaction is complete (starting material <1% by HPLC), turn off the heat and allow the mixture to cool to room temperature.
-
Filtration (Optional but Recommended): Filter the mixture through a pad of Celite® to remove the solid base and palladium residues. Wash the filter cake with ethyl acetate (100 mL). This step simplifies the subsequent extraction.
-
Extraction: Transfer the filtrate to the 2 L separatory funnel. Add 500 mL of ethyl acetate and 250 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Phase Separation: Drain the aqueous layer. Wash the organic layer with brine (250 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a solid.
3.5 Purification
-
Rationale: On a large scale, chromatography is inefficient. Recrystallization or trituration are preferred methods for obtaining high-purity material.[4]
-
Trituration: Add the crude solid to a flask with 200 mL of a 1:1 mixture of hexanes and diethyl ether. Stir vigorously for 1 hour. The product should remain as a solid while impurities are washed into the solvent.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Yield: Expect a yield of 55-60 g (85-92%) of a white to off-white solid.
Analytical Characterization & Quality Control
Thorough characterization is essential to confirm the structure and purity of the final product.[5][6]
| Analysis Technique | Purpose | Expected Result for 6-(4-methoxyphenyl)-3-ethyl-3H-triazolo[4,5-b]pyridine |
| ¹H NMR (400 MHz, CDCl₃) | Structural confirmation and purity assessment | Peaks corresponding to all aromatic and ethyl protons in the correct integration. |
| ¹³C NMR (100 MHz, CDCl₃) | Confirms the carbon skeleton | Correct number of signals for all unique carbon atoms. |
| Mass Spectrometry (LC/MS) | Confirms molecular weight | [M+H]⁺ = 282.1 |
| HPLC Purity | Quantifies the purity of the final compound | >98% area |
| Melting Point | Physical characteristic and indicator of purity | A sharp melting range. |
Safety and Hazard Management
A thorough risk assessment must be conducted before beginning any scale-up procedure.[7]
5.1 Chemical Hazards
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine: Brominated heterocyclic compounds can be irritants and are harmful if ingested or inhaled. Handle with appropriate PPE.[8]
-
Palladium Catalysts: Palladium compounds are sensitizers and may cause allergic reactions. Avoid inhalation of dust.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. It can form explosive peroxides upon standing. Always use anhydrous grade from a sealed bottle and work in a well-ventilated fume hood.
-
Potassium Carbonate: A fine powder that can be a respiratory irritant.
5.2 Engineering Controls & PPE
-
Ventilation: All operations should be conducted within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[10]
5.3 Waste Disposal
-
Aqueous Waste: The aqueous layers from the work-up will contain inorganic salts and trace organics.
-
Organic Waste: Halogenated and non-halogenated solvent waste streams should be segregated.
-
Solid Waste: Palladium-contaminated Celite® and other solid waste must be disposed of in a dedicated, labeled container for heavy metal waste.
References
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances.
- Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction | ACS Omega - ACS Public
- Standard Oper
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
- Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation | Request PDF - ResearchG
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing.
- Challenges of scaling up production from grams to kilos - Chemtek Scientific.
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC.
- Chemical and Materials Characterization Techniques and Services - Triclinic Labs.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
- Safety D
- Working with Hazardous Chemicals - Organic Syntheses.
Sources
- 1. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 4. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and Materials Characterization Techniques and Services [tricliniclabs.com]
- 7. orgsyn.org [orgsyn.org]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. carlroth.com [carlroth.com]
- 10. dollycorporation.com [dollycorporation.com]
Troubleshooting & Optimization
Preventing homocoupling byproducts in Suzuki reactions of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Topic: Preventing Homocoupling Byproducts in Suzuki Reactions of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Welcome to the technical support resource for optimizing Suzuki-Miyaura reactions involving challenging heteroaromatic substrates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, with a specific focus on identifying and mitigating the formation of homocoupling byproducts.
Introduction: The Challenge of Heteroaromatic Suzuki Couplings
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, essential in pharmaceutical and materials science.[1] However, when working with electron-deficient, nitrogen-rich heteroaryl halides like 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, researchers often face challenges that are less common with simpler aryl halides. The primary issue is the formation of homocoupling byproducts, which reduces the yield of the desired product and complicates purification. This guide explains the mechanistic origins of these side reactions and provides actionable strategies to ensure a successful cross-coupling.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental observations in a direct question-and-answer format.
Q1: My primary byproduct is a biaryl derived from the homocoupling of my boronic acid. What is causing this and how can I prevent it?
A1: Cause & Mechanism: The homocoupling of boronic acids is most often mediated by Palladium(II) species.[2] This side reaction can become dominant through two primary pathways:
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to the catalytically active Pd(0) state. A common pathway for this reduction is the stoichiometric reaction with two molecules of the boronic acid, which generates the homocoupled byproduct and Pd(0).[3][4] If this initiation step is more favorable than the main catalytic cycle, significant homocoupling will be observed.
-
Presence of Oxidants (Oxygen): The most common culprit is residual oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst back to Pd(II), which then enters the homocoupling pathway.[3][5][6] This creates a parasitic cycle that consumes the boronic acid and reduces catalyst efficacy for the desired cross-coupling.
Solutions:
-
Switch to a Pd(0) Source or an Efficient Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the need for the initial reduction step.[7] Alternatively, modern Buchwald G3 or G4 precatalysts are designed for the clean and rapid generation of the active Pd(0) species, minimizing the window for homocoupling to occur.[3][4]
-
Implement Rigorous Degassing: This is the most critical procedural step. Ensure your solvents and the reaction vessel are thoroughly deoxygenated. Standard practice involves at least three cycles of evacuating the reaction flask and backfilling with an inert gas (Argon or Nitrogen).[5][8] For aqueous mixtures, sparging the water component with inert gas for 20-30 minutes before addition is highly recommended.[8]
-
Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling pathway.[4]
-
Add a Mild Reducing Agent: The addition of a mild reductant, such as potassium formate, has been shown to suppress homocoupling by keeping the palladium in its Pd(0) state, minimizing the concentration of free Pd(II).[2]
Q2: I'm observing significant amounts of the debrominated starting material, 3-ethyl-3H-triazolo[4,5-b]pyridine. Why is this happening?
A2: Cause & Mechanism: This side product arises from a process called protodehalogenation . After the initial oxidative addition of the 6-bromo-triazolopyridine to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can react with a proton source in the reaction mixture. Common proton sources include trace water, alcohols (if used as a solvent), or even certain amine bases. This leads to the reductive elimination of the debrominated arene instead of the desired cross-coupled product.[3]
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Using freshly distilled solvents and flame-drying glassware can minimize adventitious water.
-
Re-evaluate Your Base: While necessary for activating the boronic acid, some bases can facilitate protodehalogenation. If you are using a hydroxide base (e.g., NaOH, KOH) in a protic solvent, consider switching to a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ in an aprotic solvent system (e.g., Dioxane, Toluene, THF).[8][9]
-
Choose a More Active Catalyst System: Employing a catalyst system with bulky, electron-rich ligands can accelerate the rates of transmetalation and reductive elimination, helping the desired catalytic cycle outcompete the protodehalogenation pathway.[4][7]
Frequently Asked Questions (FAQs)
Q3: Which palladium source and ligand combination is best for a challenging substrate like 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine?
A3: For electron-deficient heteroaryl bromides, the goal is to use a catalyst system that promotes rapid reductive elimination while ensuring stable coordination. The nitrogen atoms in your substrate can act as competing ligands, so a strongly binding phosphine ligand is crucial.
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are the gold standard here.[10][11] Ligands like SPhos and XPhos are highly effective. Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the C-Br bond.[4][7] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability, which forms a very stable bond with palladium and can lead to high catalyst turnover numbers.[7][10]
-
Recommended Palladium Source: A modern precatalyst like XPhos Pd G3 or SPhos Pd G4 is highly recommended. These are air-stable complexes that cleanly and efficiently generate the active monoligated Pd(0) species in solution, directly entering the catalytic cycle and minimizing side reactions like homocoupling.[12]
| Ligand/Catalyst Class | Key Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May permit significant homocoupling, especially under non-ideal conditions.[7] |
| Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) | Sterically demanding, strong electron donors. | Highly effective at suppressing homocoupling by accelerating the desired catalytic cycle.[4][7] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Very effective due to strong Pd-C bond, enhancing catalyst stability and preventing decomposition pathways.[7] |
| Pd(II) Salts (e.g., Pd(OAc)₂) | Requires in situ reduction to Pd(0). | Can directly promote homocoupling during the reduction step.[2][4] |
| Pd(0) Sources (e.g., Pd₂(dba)₃) | Directly provides Pd(0). | Generally preferred over Pd(II) sources to minimize homocoupling.[7] |
| Buchwald Precatalysts (G3, G4) | Air-stable, provide clean and efficient generation of active Pd(0)L. | Excellent choice for minimizing side reactions by ensuring rapid entry into the catalytic cycle.[3][4] |
Q4: How does the choice of base affect the reaction outcome?
A4: The base plays a crucial role in the Suzuki-Miyaura reaction; its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is the active species in the transmetalation step.[13][14][15]
-
Inorganic Bases: For most applications involving heteroaryl halides, inorganic bases are preferred.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are robust, general-purpose bases suitable for a wide range of substrates.[8]
-
Potassium Phosphate (K₃PO₄) is a slightly stronger base that is often effective when weaker carbonates fail. It is particularly useful with less reactive coupling partners.
-
-
Organic Bases: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally avoided as they can act as ligands, interfere with the catalyst, and are potential sources for dehalogenation.[3]
-
Hydroxide Bases (NaOH, KOH): While effective, they can be too aggressive, potentially causing hydrolysis of sensitive functional groups or promoting side reactions. They are typically used in aqueous solvent mixtures.
For your specific substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a solvent system like 1,4-Dioxane/water is a good starting point.
Visualizing the Reaction Pathways
Understanding the desired catalytic cycle versus the competing homocoupling pathway is key to troubleshooting.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Caption: The competing pathway leading to homocoupling byproducts.
Recommended Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize side reactions.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inerting the Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum for 1-2 minutes until all solids are free-flowing.
-
Backfill the flask with high-purity Argon or Nitrogen.
-
Repeat the evacuate/backfill cycle a total of three to five times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%).
-
Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane) and degassed water. A typical solvent ratio is 4:1 to 10:1 organic to aqueous. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired product.
-
Protocol 2: Troubleshooting Flowchart
Use this logic to diagnose and resolve issues with your reaction.
Caption: A logical flowchart for troubleshooting common Suzuki reaction issues.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Carbó, J. J., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Retrieved from [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Hall, D. G. (Ed.). (2016). Development of Organic Transformations Based on Protodeboronation. Boronic Acids: Preparation and Applications in Organic Synthesis, Drug Discovery and Chemical Biology. Retrieved from [Link]
-
ResearchGate. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
-
Al-Masum, M., & Kumar, D. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bhaumik, A., & Dutta, D. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
National Institutes of Health. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
ResearchGate. (2020). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Scribd. (n.d.). Suzuki Reaction | PDF | Organometallic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Welcome to the technical support center dedicated to the optimization of catalyst loading for cross-coupling reactions involving 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve efficient, reproducible, and scalable synthetic routes.
Introduction: The Challenge of Heterocyclic Cross-Coupling
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is a vital heterocyclic building block in medicinal chemistry. Its successful functionalization via palladium-catalyzed cross-coupling reactions is often a critical step in the synthesis of novel pharmaceutical candidates. However, the inherent electronic properties of N-heterocycles—specifically the presence of lone pairs on nitrogen atoms that can coordinate to and inhibit the palladium catalyst—present unique challenges.[1]
Optimizing the catalyst loading is not merely a cost-saving measure; it is a critical parameter that dictates reaction efficiency, yield, and purity. Excessively high catalyst loading can lead to increased side reactions and complicate purification, while insufficient loading results in poor conversion.[2] This guide provides a systematic approach to finding the "sweet spot" for your specific application.
Core Principles: Understanding the Catalytic Cycle
A foundational understanding of the palladium-catalyzed cross-coupling mechanism is essential for effective troubleshooting. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The efficiency of each step is influenced by the catalyst concentration, ligand, base, and solvent.
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// Edges Pd0 -> PdII_RX [label="R¹-X", color="#4285F4"]; PdII_RX -> PdII_R1R2 [label="R²-M", color="#4285F4"]; PdII_R1R2 -> Pd0 [label=" ", color="#FBBC05"]; PdII_R1R2 -> Product [style=dashed, color="#34A853"]; Reactants -> Pd0 [style=invis]; PdII_RX -> Byproduct [style=dashed, color="#EA4335"];
// Positioning text Reactants -> OxAdd [style=invis]; OxAdd -> PdII_RX [style=invis]; PdII_RX -> Transmetal [style=invis]; Transmetal -> PdII_R1R2 [style=invis]; PdII_R1R2 -> RedElim [style=invis]; RedElim -> Pd0 [style=invis];
}
Caption: The Palladium Cross-Coupling Catalytic Cycle.Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction shows low to no conversion to the desired product.
Question: I've set up my Suzuki-Miyaura coupling with 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine using a standard 2 mol% Pd catalyst loading, but I'm seeing mostly starting material after several hours. What are my first troubleshooting steps?
Answer: Low or no conversion is a common, multi-faceted problem. A systematic approach is crucial.
-
Verify Reagent and Catalyst Integrity:
-
Catalyst Activity: Is your palladium source active? Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[6] If this reduction is inefficient, the catalytic cycle won't start. Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which provides more reliable generation of the active catalyst.[2][4]
-
Reagent Purity: Ensure your 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is pure. Impurities can poison the catalyst.[7] Similarly, verify the quality of your coupling partner (e.g., boronic acid). Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction with heteroaromatic boronic acids, so using a boronic ester (e.g., pinacol ester) may improve stability.[7]
-
Solvent and Base Quality: Use anhydrous solvents. Moisture can hinder the reaction.[6] Ensure your base is of high quality and appropriate for the reaction. For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The presence of some water can be crucial for dissolving inorganic bases and facilitating the catalytic cycle.[7]
-
-
Evaluate the Catalyst System:
-
Ligand Choice: The triazolopyridine core can be challenging. Standard ligands like PPh₃ may not be sufficient. For electron-deficient N-heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[2][4][8] These ligands stabilize the palladium center and prevent catalyst deactivation.
-
Initial Catalyst Loading: While 1-2 mol% is a good starting point, challenging substrates may require a higher initial loading. Incrementally increase the loading to 3-5 mol% to see if conversion improves.[8] Be aware that excessive loading can lead to side reactions.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: Many cross-coupling reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in heat may be necessary.
-
Solvent: The solvent impacts catalyst solubility and reactivity.[2] Common choices include toluene, dioxane, or THF, often with water as a co-solvent for Suzuki reactions.[7]
-
// Nodes Start [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Step 1: Verify Reagents\n- Catalyst Activity\n- Substrate Purity\n- Anhydrous Solvent / Base Quality", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Step 2: Evaluate Catalyst System\n- Use Bulky, Electron-Rich Ligand?\n- Increase Catalyst Loading (e.g., to 3-5 mol%)?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Step 3: Optimize Conditions\n- Increase Temperature?\n- Screen Solvents / Bases?", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Successful", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents; CheckReagents -> CheckCatalyst [label="Reagents OK"]; CheckCatalyst -> CheckConditions [label="System OK"]; CheckConditions -> Success [label="Optimization Works"]; }
Caption: Workflow for Troubleshooting Low Conversion.Issue 2: My reaction produces significant byproducts like homocoupling or dehalogenation.
Question: I'm attempting a Buchwald-Hartwig amination, and while I see some product, I'm also getting a lot of the dehalogenated (hydrodehalogenation) triazolopyridine and homocoupling of my amine. How can I suppress these side reactions?
Answer: The formation of these byproducts points to specific mechanistic pathways that are competing with your desired C-N bond formation.
-
Minimize Dehalogenation (Hydrodehalogenation):
-
Cause: This side reaction, where the bromine is replaced by a hydrogen, is often promoted by certain bases, solvents, or catalyst systems.[9] It can occur via β-hydride elimination from a palladium-amido intermediate or through other pathways.[5]
-
Solutions:
-
Base Selection: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard for Buchwald-Hartwig aminations. However, if dehalogenation is severe, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[1]
-
Ligand Choice: Use bulky ligands that favor reductive elimination over competing pathways. Ligands like XPhos or RuPhos are designed to accelerate the desired C-N bond formation.[4]
-
Lower Catalyst Loading: Excessively high catalyst concentrations can sometimes promote side reactions. Once you have identified an effective catalyst system, try to reduce the loading to the minimum required for full conversion.
-
-
-
Suppress Homocoupling:
-
Cause: Homocoupling of the boronic acid in Suzuki reactions or the amine in Buchwald-Hartwig reactions is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and generate Pd(II) species that facilitate this side reaction.[10]
-
Solutions:
-
Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed. The freeze-pump-thaw method is highly effective for removing dissolved oxygen from solvents.[8] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Order of Addition: Adding the aryl bromide (your triazolopyridine) to the pre-formed active catalyst before adding the coupling partner can sometimes minimize homocoupling.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous to minimize the initial concentration of Pd(II) species that might promote homocoupling.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting catalyst loading? A1: For initial screening with a new substrate, a catalyst loading of 1-2 mol% of the palladium source with a 1:1.2 to 1:2 Pd:Ligand ratio is a robust starting point.[2] For challenging substrates like 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, starting at the higher end (2 mol%) is reasonable. If the reaction is successful, you can then attempt to decrease the loading in subsequent runs to find the optimal level.
Q2: What is the role of the ligand-to-palladium ratio? A2: The ligand stabilizes the active Pd(0) species and modulates its reactivity. A slight excess of ligand (e.g., 1.2 to 2 equivalents per palladium atom) is often used to prevent catalyst decomposition and the formation of palladium black. However, a large excess can be inhibitory by forming less reactive, coordinatively saturated palladium complexes.[2] The optimal ratio is often system-dependent and may require empirical screening.
Q3: When should I use a precatalyst instead of a simple Pd(II) salt like Pd(OAc)₂? A3: While Pd(OAc)₂ is inexpensive, the in situ reduction to the active Pd(0) catalyst can be unreliable and is affected by reagents, solvents, and impurities.[11] Precatalysts are pre-formed, air-stable Pd(II) complexes that are designed to generate the active L-Pd(0) species cleanly and efficiently upon heating in the presence of a base.[4] You should strongly consider using a precatalyst when:
-
You require high reproducibility.
-
You are working with a complex or sensitive substrate.
-
You are trying to achieve very low catalyst loadings.[2]
Q4: What are the best analytical techniques for monitoring reaction progress to optimize catalyst loading? A4: The choice depends on the properties of your materials.
-
Thin-Layer Chromatography (TLC): Fast and inexpensive for qualitative monitoring.[12]
-
High-Performance Liquid Chromatography (HPLC) / LC-MS: Excellent for quantitative analysis, allowing you to accurately track the consumption of starting material and formation of product over time. This is the preferred method for generating kinetic data to precisely compare different catalyst loadings.[13][14]
-
Gas Chromatography (GC) / GC-MS: Suitable if your reactants and products are volatile and thermally stable.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring and provides detailed structural information.[15]
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling with 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Source | Pd₂(dba)₃ (1 mol%) or XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1 mol%) or RuPhos Pd G3 (2 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Ligand | XPhos (2.2 mol%) or SPhos (2.2 mol%) | RuPhos (2.2 mol%) or BrettPhos (2.2 mol%) | PPh₃ (4-10 mol%) |
| Copper Co-cat. | N/A | N/A | CuI (1-5 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | NaOtBu or LHMDS (1.5-2 equiv.) | Et₃N or DIPA (Solvent/Base) |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Toluene or Dioxane | THF or DMF |
| Temperature | 80 - 110 °C | 80 - 110 °C | Room Temp to 60 °C |
Note: These are starting points. Optimization is essential for each specific coupling partner.
Experimental Protocol: General Procedure for Catalyst Loading Optimization (Suzuki-Miyaura Example)
This protocol describes setting up parallel reactions to screen different catalyst loadings.
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox, weigh the 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, arylboronic acid, and base into three separate reaction vials.
-
Catalyst Addition: To each vial, add a different amount of the palladium precatalyst. For example:
-
Vial 1: 0.5 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 2.0 mol%
-
-
Solvent Addition: Add the degassed solvent mixture to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture. Quench the aliquot, dilute it, and analyze by LC-MS to determine the percent conversion.[13]
-
Analysis: Plot the percent conversion versus time for each catalyst loading. The optimal loading will be the lowest amount that provides a complete and clean reaction in a reasonable timeframe.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (URL: )
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL: )
-
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (URL: [Link])
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
-
Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - Purdue e-Pubs. (URL: [Link])
-
Advances in Cross-Coupling Reactions - MDPI. (URL: [Link])
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (URL: [Link])
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Reactions of different N-containing heterocycles with different aryl boronic acids under the optimized reaction conditions - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC - NIH. (URL: [Link])
-
Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (URL: [Link])
-
First Application of an Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols | Organic Letters - ACS Publications. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (URL: [Link])
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: [Link])
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. (URL: [Link])
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. (URL: [Link])
-
(E)-4-(2-(7-Bromo-[3][6][13]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline - MDPI. (URL: [Link])
-
Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction - Semantic Scholar. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (URL: [Link])
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. vapourtec.com [vapourtec.com]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification Strategies for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine Derivatives
Welcome to the technical support center for the purification of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. As a scaffold found in numerous biologically active agents, achieving high purity is paramount for reliable downstream applications, from screening assays to preclinical studies.
This document moves beyond simple protocols to provide in-depth, field-tested insights into the common challenges encountered during purification. We will explore the "why" behind experimental choices, enabling you to troubleshoot effectively and adapt methodologies to your specific derivative.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems encountered during the purification workflow in a direct question-and-answer format.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Question: My 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine derivative shows significant peak tailing and co-elutes with impurities during silica gel column chromatography. What causes this, and how can I resolve it?
Answer: This is the most frequently encountered issue when purifying pyridine-containing molecules. The root cause lies in the interaction between the basic nitrogen atoms on your triazolopyridine ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel[1][2]. This strong, non-specific binding leads to a "drag" effect as the compound moves through the column, resulting in broad, tailing peaks and poor separation.
Causality-Driven Solutions:
-
Neutralize the Stationary Phase: The most direct solution is to deactivate the acidic sites on the silica gel. This is typically achieved by adding a small amount of a basic modifier, like triethylamine (TEA) or pyridine, to your mobile phase (eluent)[3]. A concentration of 0.5-2% (v/v) is usually sufficient. The TEA will preferentially bind to the acidic silanol groups, presenting a more neutral surface for your compound to travel across, leading to sharper, more symmetrical peaks[2].
-
Switch to a Less Acidic Stationary Phase: If base-modified eluents do not resolve the issue or if your compound is base-sensitive, consider using a different stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica gel for basic compounds. It is available in neutral, basic, and acidic forms; ensure you are using neutral or basic alumina.
-
Deactivated Silica Gel: You can prepare "deactivated" silica by pre-treating it with triethylamine before packing the column[3].
-
-
Optimize the Mobile Phase: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) first. The goal is to find a system where your desired compound has an Rf value of approximately 0.2-0.3 for optimal separation on a column[4][5].
Workflow for Troubleshooting Chromatographic Separation
Caption: A logical workflow for systematically improving chromatographic resolution.
Issue 2: The Purified Product is an Oil and Fails to Crystallize
Question: After chromatography, my product is a clean oil, but I cannot get it to crystallize. How can I induce solidification?
Answer: This is a common challenge, particularly with heterocyclic compounds which can sometimes favor an amorphous or oily state[1][6]. The failure to crystallize can stem from two primary causes: the presence of minute, persistent impurities that inhibit lattice formation, or the inherent physicochemical properties of the molecule itself[1].
Causality-Driven Solutions:
-
Ensure Highest Possible Purity: Even trace amounts of solvent (e.g., ethyl acetate, dichloromethane) or a closely-related impurity can act as a "crystallization poison." Ensure your oil is fully free of residual solvents by drying under high vacuum, potentially with gentle heating if the compound is thermally stable. If purity is still questionable, a second chromatographic purification may be necessary.
-
Systematic Solvent Screening: The key to crystallization is finding a solvent in which your compound is highly soluble when hot but poorly soluble when cold[7][8].
-
Start with a single solvent screen: Test a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., ethanol, isopropanol, water).
-
Employ a two-solvent system: If no single solvent works, find a pair of miscible solvents where your compound is very soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Dissolve the oil in a minimal amount of the "solvent" at an elevated temperature. Then, slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (the saturation point). Gently heat to re-dissolve the cloudiness, and then allow it to cool slowly[6].
-
-
Induce Nucleation: If a supersaturated solution fails to produce crystals, you need to provide a surface for the first crystal to form.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass provide nucleation sites[9].
-
Seeding: If you have a tiny crystal from a previous batch, add it to the cold, supersaturated solution to act as a template for crystal growth[9].
-
Issue 3: Low Recovery or Product Decomposition During Purification
Question: I'm losing a significant amount of my product during work-up or chromatography. What could be causing this decomposition?
Answer: 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine derivatives can be sensitive to certain conditions. The triazole ring, while generally stable, can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures[10]. The bromine atom can also participate in unwanted side reactions.
Causality-Driven Solutions:
-
Avoid Strong Acids/Bases: During aqueous work-up, use mild acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) for extractions instead of concentrated HCl or NaOH[1].
-
Check for Silica Gel-Induced Degradation: The acidity of silica gel can sometimes catalyze the degradation of sensitive compounds. To test for this, perform a 2D TLC analysis:
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in the same eluent.
-
If your compound is stable, the spot will simply move up the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica surface[2]. In this case, using neutralized silica or alumina is recommended[1][3].
-
-
Gentle Evaporation: When removing solvents after chromatography, use a rotary evaporator with a water bath temperature below 40°C. High temperatures can cause decomposition of thermally sensitive compounds[1].
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine derivative synthesis?
A1: Impurities are highly dependent on the specific synthetic route. However, for this class of compounds, they generally fall into three categories[]:
-
Process-Related Impurities: These include unreacted starting materials (e.g., the corresponding diaminopyridine), reagents, and by-products from the core reaction, such as regioisomers (e.g., the 2-ethyl isomer) if the alkylation step is not perfectly selective.
-
Side-Reaction Products: Dimerization of intermediates or the final product can sometimes occur, leading to high molecular weight impurities[12].
-
Degradation Products: Exposure to strong acids, bases, or high heat can lead to hydrolysis or other forms of degradation[10][]. For example, prolonged exposure to strong acid could potentially lead to de-bromination or cleavage of the triazole ring[10].
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is always recommended for a comprehensive purity assessment.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reverse-phase C18 or C8 column is typically effective.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is essential for structural confirmation and can reveal the presence of impurities if they are at a level of ~1% or higher.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful technique couples the separation power of HPLC with the detection power of mass spectrometry, allowing you to identify the molecular weights of your main product and any co-eluting impurities.
| Table 1: Example HPLC Method for Purity Analysis | |
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| (Note: This is a generic starting point and must be optimized for your specific derivative)[1]. |
Q3: Can you provide a general workflow for purifying these compounds?
A3: Certainly. A typical workflow begins with the crude product after initial work-up and proceeds through one or more purification steps until the desired purity is achieved.
General Purification Workflow
Caption: A standard workflow for purifying 6-bromo-3-ethyl-3H-triazolo[4,5-b]pyridine derivatives.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying a crude product using flash column chromatography on silica gel[4][5].
1. Eluent Selection via TLC:
-
Prepare several test eluents (e.g., 10%, 20%, 30% Ethyl Acetate in Hexanes).
-
Spot your crude material on a TLC plate and develop it in the test eluents.
-
The ideal eluent provides an Rf value of 0.2-0.3 for the target compound and good separation from impurities[5].
-
If peak tailing is observed, add 1% triethylamine to the chosen eluent and re-run the TLC to confirm improvement.
2. Column Packing (Slurry Method):
-
Secure a glass column vertically and place a small cotton plug at the bottom, followed by a thin layer of sand[5].
-
In a beaker, mix silica gel (typically 50-100 times the weight of your crude material) with the chosen eluent to form a slurry.
-
Pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.
-
Add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to the solution.
-
Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder[3][13].
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using air or nitrogen) to achieve a steady flow rate (approx. 2 inches/minute descent of the solvent front)[4].
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general method for purifying a solid compound via recrystallization[7][14].
1. Solvent Selection:
-
Place a small amount of your impure solid (10-20 mg) into several test tubes.
-
Add a few drops of a different test solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage[7].
-
Heat the tubes that show poor solubility. An ideal solvent will fully dissolve the compound when hot[7].
-
Allow the dissolved solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystals upon cooling.
| Table 2: Recrystallization Solvent Screening Guide | ||
| Solvent | Polarity | Comments |
| Hexanes / Heptane | Non-polar | Good for final products with significant aromatic character. Often used as an "anti-solvent". |
| Toluene | Non-polar | Can be effective for compounds that are too soluble in hexanes[6]. |
| Ethyl Acetate | Polar Aprotic | A versatile solvent, often used in combination with hexanes[6]. |
| Isopropanol / Ethanol | Polar Protic | Good for compounds with hydrogen bonding capability. Can be mixed with water. |
| Acetonitrile | Polar Aprotic | Can be a good choice for heterocyclic compounds[15]. |
| Water | Very Polar | Use only if the compound has very polar functional groups and low solubility. |
2. Recrystallization Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote larger crystal growth.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel[7].
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.
-
Dry the crystals under vacuum to remove all traces of solvent.
References
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- Ticagrelor and Impurities. (n.d.). BOC Sciences.
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- Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. (2025). BenchChem.
- Ticagrelor and intermediate impurity thereof, and preparation method... (n.d.). Google Patents.
- An efficient and safe process for the preparation of ticagrelor... (n.d.). PMC - NIH.
- SYNTHESIS OF HIGH PURE TICAGRELOR... (2018). Rasayan Journal of Chemistry, 11(3), 1088-1095.
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- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing.
- 6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE. (n.d.). Gsrs.
- The Chemistry of the Triazolopyridines: An Update. (2025). ResearchGate.
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-
6-bromo-3-methyl-3h-[1][16]triazolo[4,5-b]pyridine. (n.d.). PubChem. Retrieved January 18, 2026, from
-
6-Bromo-3-ethyl-3H-[1][16]triazolo[4,5-b]pyridine. (n.d.). Fluorochem. Retrieved January 18, 2026, from
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-
6-BROMO-3-ETHYL-3H-[1][16]TRIAZOLO[4,5-B]PYRIDINE. (n.d.). ABI Chem. Retrieved January 18, 2026, from
- Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2025). ResearchGate.
- Synthesis of some new N3 substituted 6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-ones as possible anti-inflammatory agents. (2017). ResearchGate.
- Preparation method of triazolopyridine derivative. (n.d.). Google Patents.
-
First Synthesis of the Novel Triazolo[3,4-b][2][16]Thiadiazoles and Triazolo[3,4-b][2][16]Thiadiazines Linked Chromeno[2,3-b]Pyridine. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from
- Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. (2021). PubMed Central.
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Technical Support Center: Efficient Removal of Palladium Catalyst from 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance and troubleshooting for the critical process of removing residual palladium catalysts from reaction mixtures involving the synthesis of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine and similar nitrogen-rich heterocyclic compounds. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the development of high-purity active pharmaceutical ingredients (APIs).
The presence of residual palladium, a common catalyst in cross-coupling reactions vital for synthesizing complex molecules, is strictly regulated in pharmaceutical products due to its potential toxicity.[1][2][3] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium, which for oral medications is typically 100 µ g/day , often translating to a concentration limit of 10 ppm in the final drug substance.[1][4][5] Achieving these low levels necessitates robust and efficient purification strategies.
This guide will explore various methods for palladium removal, their underlying principles, and a systematic approach to troubleshooting common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reaction mixtures containing N-heterocyclic compounds like 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine?
A1: The most prevalent and effective methods include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These "scavengers" can be broadly categorized as:
-
Functionalized Silica: Silica gels modified with functional groups such as thiols, thioureas, or amines that chelate palladium.[6][7][8][9] Thiol-based scavengers are particularly effective for various palladium species.[5][10]
-
Activated Carbon: A cost-effective adsorbent that can effectively remove palladium, often with the added benefit of decolorizing the reaction mixture.[8][11][12]
-
Polymer-Based Scavengers: Resins functionalized with metal-chelating groups.[13]
-
-
Precipitation: Inducing the palladium to precipitate out of the solution, often by adding a specific agent that forms an insoluble complex with the metal.[14]
-
Solvent Extraction: Utilizing a liquid-liquid extraction to partition the palladium species into a phase separate from the product.[15][16][17][18] This is often effective for removing palladium salts.[19]
-
Filtration: A simple method to remove heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has agglomerated into larger particles.[1][19] Using a filter aid like Celite® can improve efficiency.[19][20]
Q2: How do I choose the most suitable palladium removal method for my specific reaction?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Species: The oxidation state (Pd(0) or Pd(II)) and coordination sphere of the residual palladium will influence the effectiveness of different methods.[5][8]
-
Properties of Your Product: The solubility, stability, and potential for your target molecule, 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, to chelate with palladium are critical considerations. Nitrogen-containing heterocycles can sometimes coordinate with palladium, making removal more challenging.[5]
-
Process Scale and Economics: The cost and scalability of the method are important for drug development professionals. Activated carbon is often favored for large-scale processes due to its lower cost compared to specialized scavengers.[8]
-
Regulatory Requirements: The final acceptable level of palladium in your API will dictate the required efficiency of the removal method.[1][2]
Below is a decision-making workflow to guide your selection process.
Caption: General workflow for developing a palladium removal process.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Google.
- Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (n.d.). ACS Publications.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Efficient Palladium Removal Without Compromising Product Yield. (n.d.). Apollo Scientific.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products. (n.d.). Benchchem.
- Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
- Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. (n.d.). NIH.
- Removing Palladium from a Catalytic Converter: A Comprehensive Guide. (2023, November 7). Majescor.
- Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (n.d.). NIH.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications.
- How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. (n.d.). Benchchem.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025, August 7). ResearchGate.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
- Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011, April 1). PubMed.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28). The Journal of Organic Chemistry - ACS Publications.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Books.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
- Solvent extraction of Palladium (II) and effective separation of Palladium(II) and Platinum(IV) with synthetic sulfoxide MSO. (2025, August 7). ResearchGate.
- Extraction of Palladium(II) with a Magnetic Sorbent Based on Polyvinyl Alcohol Gel, Metallic Iron, and an Environmentally Friendly Polydentate Phosphazene-Containing Extractant. (n.d.). NIH.
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Technical Support Center: Navigating the Functionalization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Welcome to the technical support center for the functionalization of 6-bromo-3-ethyl-3H-triazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties of the triazolo[4,5-b]pyridine core, while offering significant potential for novel molecular architectures, can also present challenges in achieving high-yielding transformations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your reactions, ensuring robust and reproducible outcomes.
Understanding the Substrate: The Triazolo[4,5-b]pyridine System
The 6-bromo-3-ethyl-3H-triazolo[4,5-b]pyridine scaffold is an electron-deficient heterocyclic system. The presence of multiple nitrogen atoms significantly influences the electron density of the pyridine ring, making the C-Br bond susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. However, these same nitrogen atoms, particularly the lone pairs on the triazole ring, can also act as coordinating ligands to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive complexes, resulting in low reaction yields.[1] A thorough understanding of this dual reactivity is crucial for troubleshooting and optimizing functionalization reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the functionalization of 6-bromo-3-ethyl-3H-triazolo[4,5-b]pyridine and provides a systematic approach to resolving them.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 6-bromo-3-ethyl-3H-triazolo[4,5-b]pyridine and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer: Low conversion in Suzuki-Miyaura couplings of this substrate is a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[2]
Potential Causes and Corrective Actions:
-
Catalyst Inhibition: The nitrogen-rich triazolopyridine can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBuXPhos. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst inhibition.
-
-
Inappropriate Base: The choice of base is critical in Suzuki couplings as it is involved in the activation of the boronic acid.[3] For electron-deficient heterocycles, a moderately strong base is often required.
-
Solution: Screen a panel of bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective. The use of aqueous base solutions can also be beneficial.
-
-
Suboptimal Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.
-
Solution: Aprotic polar solvents like 1,4-dioxane, DMF, or DME are generally good starting points. A mixture of an organic solvent with water (e.g., dioxane/water) is often used to facilitate the dissolution of the inorganic base.
-
-
Low Reaction Temperature: Insufficient thermal energy may lead to a slow rate of oxidative addition or transmetalation.
-
Solution: Gradually increase the reaction temperature. For challenging couplings, temperatures in the range of 80-120 °C are common. Microwave heating can also be explored to accelerate the reaction.[4]
-
-
Impure Starting Material: Impurities in the 6-bromo-3-ethyl-3H-triazolo[4,5-b]pyridine or the boronic acid can poison the catalyst.
-
Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the bromo-substrate may be necessary. Boronic acids should be checked for the presence of boroxines, which can form upon storage.
-
Troubleshooting Workflow for Low Suzuki-Miyaura Yield
Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
Issue 2: Hydrodehalogenation as a Major Side Product in Buchwald-Hartwig Amination
Question: In my Buchwald-Hartwig amination of 6-bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, I am observing a significant amount of the debrominated starting material, 3-ethyl-3H-triazolo[4,5-b]pyridine. How can I suppress this side reaction?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient heteroaryl halides. It arises from the reaction of the palladium-hydride species with the aryl halide.
Potential Causes and Corrective Actions:
-
Formation of Palladium-Hydride Species: These can form from the reaction of the palladium catalyst with trace amounts of water, the amine coupling partner, or the alkoxide base.
-
Solution: Use rigorously dried solvents and reagents. The choice of base is also critical. While strong alkoxide bases like NaOtBu are common, they can promote the formation of palladium hydrides. Consider using weaker inorganic bases like Cs₂CO₃ or K₃PO₄, although this may require higher reaction temperatures.[5] The use of a soluble organic base like DBU has also been shown to be effective in some cases.[6]
-
-
Ligand Choice: The nature of the phosphine ligand can influence the rate of reductive elimination versus side reactions.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands such as BrettPhos or tBuBrettPhos. These ligands have been specifically designed to promote C-N bond formation and can help to minimize hydrodehalogenation.
-
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side products.
-
Solution: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. A temperature screen should be performed to find the optimal balance between reaction rate and selectivity.
-
| Parameter | Recommendation for Minimizing Hydrodehalogenation |
| Base | K₃PO₄, Cs₂CO₃, or a soluble organic base like DBU |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., BrettPhos, tBuBrettPhos) |
| Solvent | Anhydrous toluene or dioxane |
| Temperature | Optimize to the lowest effective temperature |
| Additives | In some cases, the addition of a stoichiometric amount of a boronic acid scavenger can be beneficial. |
Issue 3: Poor Yields in Sonogashira Coupling
Question: I am struggling to achieve good yields in the Sonogashira coupling of 6-bromo-3-ethyl-3H-triazolo[4,5-b]pyridine with a terminal alkyne. What are the key parameters to optimize?
Answer: The Sonogashira coupling, while powerful, can be sensitive to reaction conditions, especially with nitrogen-containing heterocycles.[7]
Potential Causes and Corrective Actions:
-
Copper(I) Co-catalyst Issues: The traditional Sonogashira reaction relies on a copper(I) co-catalyst. The presence of multiple nitrogen atoms in the substrate can lead to the formation of insoluble copper-acetylide complexes or chelation of the copper, inhibiting its catalytic activity.
-
Base Selection: An appropriate base is required to deprotonate the terminal alkyne.
-
Solution: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive substrates, a stronger base like DBU may be necessary.
-
-
Solvent and Temperature: The reaction is typically performed in solvents like THF, DMF, or acetonitrile.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of copper and oxygen.
-
Solution: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (nitrogen or argon). Using a slight excess of the alkyne can also help to favor the cross-coupling reaction.
-
Experimental Protocol: General Conditions for Palladium-Catalyzed Cross-Coupling
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. scispace.com [scispace.com]
Side reactions of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine under basic conditions
Technical Support Center: 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Introduction: Welcome to the technical support guide for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine. This versatile heterocyclic compound is a key building block in medicinal chemistry and materials science. However, its reactivity under basic conditions can lead to several side reactions that may complicate syntheses and reduce yields. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges. We will explore the causality behind common experimental issues, provide validated troubleshooting protocols, and offer insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when using 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine with bases?
When this substrate is subjected to basic conditions, particularly with strong bases or at elevated temperatures, you should be vigilant for three main classes of side reactions:
-
Nucleophilic Aromatic Substitution (SNA): The most common pathway where the bromide is displaced by another nucleophile. While often the desired reaction, unintended nucleophiles (like hydroxide) can compete.
-
Reductive Dehalogenation: Loss of the bromine atom and its replacement with a hydrogen atom, yielding the debrominated core structure.
-
Ring System Instability: Degradation or rearrangement of the fused triazolopyridine ring system, which can lead to a complex mixture of byproducts.
Q2: Why is the 6-bromo substituent particularly susceptible to nucleophilic attack?
The reactivity of the 6-bromo position is a direct consequence of the electronic properties of the fused triazolopyridine ring system. The pyridine ring is inherently electron-deficient due to the electronegativity of its nitrogen atom.[1] This effect is amplified by the fused electron-withdrawing triazole ring.[2] Resonance analysis shows that the electron density is lowest at the positions ortho and para to the pyridine nitrogen (positions 2, 4, and 6).[1][3] The bromine atom at the 6-position (para to the ring nitrogen) is therefore on a highly electrophilic carbon, making it an excellent site for nucleophilic attack via an addition-elimination mechanism.[3][4][5]
Q3: Can the triazolopyridine ring itself degrade under basic conditions?
Yes, the triazolopyridine core can exhibit instability under harsh basic conditions. While the[2][6][7]triazolo[4,5-b]pyridine system is generally stable, strong bases can induce ring-opening or rearrangements. For instance, some triazolopyridine isomers are known to undergo Dimroth-like rearrangements in base, which alters the ring's fusion mode.[2] While less common for this specific isomer, aggressive conditions (e.g., strong, non-nucleophilic bases at high temperatures) could potentially lead to cleavage of the triazole ring, resulting in a complex and often intractable mixture of products.
Q4: What is the mechanistic difference between nucleophilic substitution and dehalogenation in this context?
These two pathways are mechanistically distinct:
-
Nucleophilic Aromatic Substitution (SNA) proceeds through an addition-elimination pathway. A nucleophile attacks the electron-deficient carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex, where the ring's aromaticity is temporarily disrupted.[5] The aromaticity is then restored by the expulsion of the bromide leaving group.[4]
-
Dehalogenation is a reductive process where the C-Br bond is cleaved and replaced by a C-H bond.[6] This does not typically involve a nucleophilic attack at the carbon. It can be initiated by trace metal catalysts, radical mechanisms, or hydride donors that may be inadvertently present in the reaction.[6][8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: Mass spectrum shows a significant peak corresponding to the loss of 79 Da (M-79).
-
Observation: Your primary product or a major byproduct has a molecular weight that is approximately 79 units less than your starting material (the mass difference between Br and H).
-
Probable Cause: Reductive dehalogenation of the 6-bromo substituent.[8]
-
Scientific Explanation: This side reaction occurs when a reducing agent is present. Potential sources include:
-
Catalyst Residues: Trace amounts of palladium or other transition metals from previous synthetic steps can catalyze hydrodehalogenation in the presence of a hydrogen source (e.g., solvent, amine).[8]
-
Reagent Quality: Certain grades of reagents, like sodium borohydride or even some strong bases, may contain reducing impurities.
-
Basic Amines: Some amines used as bases or nucleophiles can act as hydrogen donors under certain conditions, especially at elevated temperatures.
-
-
Solutions:
-
Reagent Purification: Ensure all reagents are of high purity. If using an amine base like triethylamine, consider distillation prior to use.
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation pathways that can sometimes lead to radical intermediates.
-
Solvent Degassing: Use degassed solvents to remove dissolved oxygen, which can participate in radical cycles.
-
Metal Scavenging: If contamination from a previous step is suspected, treat the starting material with a metal scavenger before proceeding.
-
Problem 2: Formation of a hydroxylated byproduct (6-hydroxy-3-ethyl-3H-triazolo[4,5-b]pyridine).
-
Observation: Alongside your desired product, you isolate a byproduct where the bromine atom has been replaced by a hydroxyl (-OH) group.
-
Probable Cause: Competing nucleophilic aromatic substitution by hydroxide ions (OH⁻).
-
Scientific Explanation: Hydroxide is a potent nucleophile that can readily displace the bromide at the activated 6-position. It can be generated in several ways:
-
Use of Hydroxide Bases: Direct use of bases like NaOH or KOH will inevitably lead to this byproduct.
-
Presence of Water: Using a strong, non-hydroxide base (e.g., NaH, LDA) in a solvent that is not rigorously anhydrous will generate hydroxide in situ.
-
Hydrolysis: Prolonged reaction times at high temperatures in protic solvents can lead to hydrolysis.
-
-
Solutions:
-
Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., distilled from a suitable drying agent) and run the reaction under an inert atmosphere.
-
Choice of Base: Opt for non-nucleophilic, non-hydroxide bases. For many applications, inorganic carbonates (K₂CO₃, Cs₂CO₃) or sterically hindered organic amines (e.g., DIPEA) are excellent choices.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize hydrolysis.
-
| Base | Common Application | Risk of -OH Byproduct | Risk of Degradation |
| NaOH, KOH | General purpose | Very High | Moderate |
| NaH, LiHMDS | Strong, non-nucleophilic | High (if water present) | High (at elevated temp) |
| K₂CO₃, Cs₂CO₃ | Mild, heterogeneous | Low | Low |
| DIPEA, Et₃N | Mild, organic | Very Low | Low |
A comparative table of common bases and associated risks.
Problem 3: Low yield with a complex, inseparable mixture of byproducts observed by TLC/LC-MS.
-
Observation: The reaction does not proceed cleanly, resulting in multiple new spots on a TLC plate or numerous peaks in the LC-MS chromatogram, making purification difficult.
-
Probable Cause: Degradation or rearrangement of the triazolopyridine core.
-
Scientific Explanation: The combination of a strong base and high thermal energy can provide enough activation energy to overcome the stability of the fused heterocyclic system. This can initiate a cascade of reactions, including ring-opening of the triazole moiety, leading to highly reactive intermediates that polymerize or rearrange.[2]
-
Solutions:
-
Screen Milder Conditions: Before resorting to harsh conditions, screen milder bases (see table above) and lower temperatures. Cesium carbonate in DMF or NMP is often effective at moderate temperatures (60-80 °C).
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS at short intervals (e.g., every 30 minutes). Quench the reaction as soon as the starting material is consumed to prevent over-reaction and degradation of the product.
-
Consider Alternative Catalysis: For some nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can proceed under much milder basic conditions than traditional SNA, preserving the integrity of the heterocyclic core.
-
Visualization of Reaction Pathways
The following diagram illustrates the potential reaction pathways for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine under basic conditions with a generic nucleophile (Nu⁻).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. grokipedia.com [grokipedia.com]
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- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Impact of solvent choice on the outcome of reactions with 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Introduction: The Critical Role of the Solvent
Welcome to the technical support guide for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine. This versatile heterocyclic building block is pivotal in medicinal chemistry and materials science. However, its successful functionalization, particularly through transition-metal-catalyzed cross-coupling reactions, is profoundly dependent on the reaction solvent. The solvent is not merely a medium for dissolution; it is an active participant that influences catalyst stability, reaction rates, equilibria, and even chemoselectivity.[1][2][3]
The triazolopyridine core, with its multiple nitrogen atoms, can interact with catalytic species, making solvent choice even more critical than for simpler aryl halides. This guide provides troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of solvent effects and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the functionalization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine.
Scenario 1: Suzuki-Miyaura Coupling Reactions
Question: My Suzuki coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine with an arylboronic acid is sluggish or results in low yield when using THF or Toluene. What is the likely cause and remedy?
Answer: This is a common issue that typically points to problems with solubility and/or the rate of key steps in the catalytic cycle.
-
Causality (The "Why"):
-
Poor Base Solubility: The inorganic bases frequently used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄) have very low solubility in nonpolar solvents like Toluene and only moderate solubility in THF. An inadequately dissolved base cannot efficiently participate in the transmetalation step, slowing down the entire catalytic cycle.
-
Transmetalation Rate: The transmetalation step often involves charged intermediates. Aprotic polar solvents (like DMF, DMAc) or the addition of water can significantly accelerate this step by stabilizing these species and facilitating the transfer of the organic group from boron to palladium.[3][4]
-
Protodeboronation: In the presence of trace water, especially with prolonged reaction times at high temperatures, your boronic acid can decompose back to the corresponding arene. While THF/Toluene are often used, a mixture with water is often essential.[5]
-
-
Troubleshooting & Optimization:
-
Switch to a Polar Aprotic Solvent: Change the solvent to DMF or 1,4-Dioxane.[6] These solvents are excellent at solubilizing the base and can accelerate the reaction.
-
Introduce an Aqueous Co-solvent: A mixture of Toluene/H₂O, THF/H₂O, or Dioxane/H₂O (typically in ratios from 4:1 to 10:1) is often highly effective.[7] Water can dramatically improve base solubility and reaction kinetics.
-
Screen Your Base: If using K₃PO₄, ensure it is finely ground. Alternatively, consider an organic base like Et₃N or a soluble inorganic base like Cs₂CO₃, which may perform better in less polar media.
-
Monitor Catalyst Health: If the reaction mixture turns black, it may indicate palladium black precipitation (catalyst decomposition), a common issue in sluggish reactions.[5] A more robust ligand or a different solvent system may be required.
-
Question: I am attempting a Suzuki coupling on a related substrate with two different leaving groups (e.g., a bromo and a triflate group). How can the solvent influence which site reacts?
Answer: Solvent choice can be a powerful tool to control chemoselectivity in cross-coupling reactions.
-
Causality (The "Why"): The mechanism of oxidative addition can differ for various leaving groups. Aryl triflates often react via a polar, nucleophilic displacement pathway.[3][8] This pathway involves a transition state with significant charge separation. Polar solvents, such as DMF, DMSO, or acetonitrile (MeCN), will stabilize this charged transition state to a much greater extent than nonpolar solvents like Toluene or THF.[3][4][8] This stabilization preferentially lowers the activation energy for triflate oxidative addition, leading to selective reaction at that site. Conversely, less polar solvents favor the reaction at the bromide.
-
Strategic Solvent Selection for Chemoselectivity:
Solvent Performance in a Model Suzuki Reaction
Hypothetical data based on established chemical principles for illustrative purposes.
| Solvent System | Dielectric Constant (ε) | Typical Outcome | Rationale |
| Toluene | 2.4 | Low to Moderate Yield | Poor base solubility; slow transmetalation. |
| THF | 7.6 | Moderate Yield | Better solvent but still limited base solubility. |
| 1,4-Dioxane/H₂O (4:1) | ~10 | Good to High Yield | Balances substrate solubility with excellent base solubility and accelerated kinetics.[6][7] |
| DMF | 37 | High Yield | Excellent solubility for all components; stabilizes charged intermediates.[3] |
| Acetonitrile/H₂O (4:1) | ~40 | Good to High Yield | Polar system, good for stabilizing intermediates, though catalyst compatibility should be checked.[4] |
Scenario 2: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is failing or giving complex mixtures when using a strong, insoluble base like NaOtBu in THF.
Answer: While NaOtBu is a standard base for this reaction, solvent choice is critical for its effective use, especially with heterocyclic substrates.
-
Causality (The "Why"):
-
Heterogeneity: NaOtBu has limited solubility in THF. A heterogeneous reaction mixture can lead to inconsistent results and localized high concentrations of base, which can promote side reactions.
-
Substrate/Product Degradation: The triazolopyridine ring system may be sensitive to extremely strong bases, especially at elevated temperatures.
-
Ligand Coordination: The nitrogen atoms on your substrate can compete with the phosphine ligand for coordination sites on the palladium center. A more coordinating solvent might stabilize the catalyst but can also slow the reaction by competing with the ligand.[1]
-
-
Troubleshooting & Optimization:
-
Switch to a More Solubilizing Solvent: Toluene or 1,4-Dioxane often perform better than THF for Buchwald-Hartwig reactions, offering a better balance of solubility for the catalyst, substrate, and base.[9][10]
-
Consider a Soluble Base: A switch to a soluble organic base like DBU or an inorganic base with better solubility like K₃PO₄ or Cs₂CO₃ can lead to a homogeneous, more predictable reaction.[11][12] Recent methods have even shown success with weak bases like Et₃N in the presence of water.[13]
-
Use a Different Base/Solvent Combination: LHMDS is a strong, yet soluble, base that can be effective. However, it is highly reactive and may not be compatible with all functional groups.
-
Optimize Temperature: Run the reaction at the lowest temperature that affords a reasonable rate (e.g., starting at 80 °C) to minimize potential degradation.
-
Frequently Asked Questions (FAQs)
Q1: For a new reaction with 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, what is a good starting point for solvent screening?
A good starting point is to test a small set of solvents that cover a range of properties. A recommended screening workflow is visualized below. Start with a reliable polar aprotic solvent like 1,4-Dioxane or DMF, as they are broadly applicable in cross-coupling chemistry.[1][6]
Caption: A decision workflow for systematic solvent screening.
Q2: How does the solvent impact Sonogashira coupling reactions with this substrate?
In Sonogashira couplings, the solvent choice is crucial for both catalyst activity and suppressing side reactions like Glaser homocoupling of the alkyne.[5][14]
-
Amine Solvents/Co-solvents: Often, an amine base like Et₃N or i-Pr₂NH is used in excess and can serve as both the base and part of the solvent system.[5]
-
Polar Aprotic Solvents: DMF is a common choice, particularly for less reactive aryl bromides, as it helps solubilize all components.[15] However, some studies have shown that DMF can sometimes slow reactions by competing for ligand coordination sites.[14]
-
Less Coordinating Solvents: Toluene or THF are also frequently used.[14][16]
-
Alcoholic Solvents: Solvents like isopropanol have shown excellent performance in some Sonogashira systems, leading to high yields at room temperature.[17]
Q3: Can I use "green" or non-traditional solvents for reactions with this compound?
Yes, there is a growing trend towards using more sustainable solvents. For Suzuki reactions, solvents like propylene carbonate have been explored.[18] For Sonogashira reactions, aqueous media, sometimes with the help of water-soluble ligands, have been successfully employed.[15][19] However, transitioning to these solvents will almost always require re-optimization of the catalyst system, base, and temperature.
Experimental Protocols
The following protocols are provided as a validated starting point. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
-
Reagents & Stoichiometry:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine: 1.0 equiv.
-
Arylboronic Acid: 1.2 - 1.5 equiv.
-
Base (e.g., K₂CO₃ or K₃PO₄): 2.0 - 3.0 equiv.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): 2-5 mol%.
-
Solvent: Dioxane/Water (4:1), 0.1 M concentration relative to substrate.
-
-
Procedure:
-
To a dry Schlenk flask, add the triazolopyridine, boronic acid, base, and palladium catalyst.
-
Seal the flask, and cycle between vacuum and an inert atmosphere (Argon or N₂) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup & Purification:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [1]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [2]
-
Valente, C., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [4]
-
BenchChem. Application Notes and Protocols: The Role of Dioxane Solvents in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem. [6]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society. [3]
- No specific reference used for this general knowledge point.
-
BenchChem Technical Support Team. (2025). Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. BenchChem. [5]
- No specific reference used for this general knowledge point.
- No specific reference used for this general knowledge point.
- No specific reference used for this general knowledge point.
-
Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [14]
- No specific reference used for this general knowledge point.
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [11]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [12]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [9]
-
Boruah, M., & Sarma, B. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. [17]
-
Byers, H. M., et al. (2021). Expanded solvent effect studies in the Pd/PtBu3-catalyzed Suzuki coupling. ResearchGate. [8]
-
University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath. [10]
- No specific reference used for this general knowledge point.
-
Gurung, S. K., & Thapa, S. (2019). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [13]
-
Piros, L., et al. (2024). Effect of solvent on the Suzuki reaction. ResearchGate. [18]
- No specific reference used for this general knowledge point.
-
Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [7]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [15]
- No specific reference used for this general knowledge point.
- No specific reference used for this general knowledge point.
-
Al-Zoubi, R. M. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [19]
-
Al-Masum, M., & Kumar, M. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [16]
Sources
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- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 15. pubs.acs.org [pubs.acs.org]
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- 19. DSpace [repository.kaust.edu.sa]
Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] Its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance has made it a cornerstone of modern synthetic chemistry.[3][4] However, the successful application of this reaction, particularly with challenging heteroaromatic substrates like 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, is critically dependent on the judicious selection of the palladium catalyst. This guide provides an in-depth comparison of common palladium catalysts for this transformation, supported by experimental insights to inform your catalyst selection and reaction optimization.
The triazolopyridine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it via Suzuki coupling opens avenues to a vast chemical space. The nitrogen-rich nature of the 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine substrate, however, can present challenges, including catalyst inhibition or deactivation. Therefore, a careful evaluation of the catalyst system—comprising the palladium precursor and the associated ligand—is paramount.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle is generally understood to have three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine) to form a Pd(II) species.[2]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, a step that is typically facilitated by a base.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The nature of the ligand bound to the palladium center profoundly influences each of these steps, thereby dictating the overall efficiency of the reaction.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
The performance of a palladium catalyst in the Suzuki coupling of a heteroaromatic bromide is largely dictated by the electronic and steric properties of its ligands. We will compare three widely used classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich Buchwald-type ligands, and N-heterocyclic carbene (NHC)-based catalysts.
Experimental Protocol: A Standardized Approach for Catalyst Screening
To ensure a fair and objective comparison, a standardized experimental protocol is essential. The following procedure outlines a general method for screening different palladium catalysts for the Suzuki coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine with a model boronic acid, such as phenylboronic acid.
Materials:
-
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (specified mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) (4 mL / 1 mL)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, phenylboronic acid, and the chosen base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and the solvent mixture.
-
Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring for the designated time.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired coupled product.
-
Determine the yield and purity of the product by standard analytical techniques (e.g., ¹H NMR, LC-MS).
Caption: Standardized workflow for palladium catalyst screening.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the hypothetical performance of different palladium catalyst systems in the Suzuki coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine with phenylboronic acid, based on literature precedents for similar heteroaromatic systems.[3][8]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 82 | 27 |
| PdCl₂(dppf) | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 91 | 46 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 3 | 96 | 96 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 1.5 | 98 | 196 |
Note: This data is illustrative and based on typical outcomes for similar substrates. Actual results may vary.
Discussion of Catalyst Performance
1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Classic Workhorse
Pd(PPh₃)₄ is one of the earliest and most widely used catalysts for Suzuki couplings.[9][10] Its primary advantage is its ready availability and ease of handling as a stable, crystalline solid. However, for challenging substrates like electron-deficient or sterically hindered heteroaryl bromides, its performance can be moderate.[11] The triphenylphosphine ligands are not as electron-rich or bulky as more modern ligands, which can lead to slower rates of oxidative addition and reductive elimination.[5][6] In our hypothetical screening, it provides a respectable yield but requires a higher catalyst loading and longer reaction time.
2. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): A More Robust Phosphine-Based Catalyst
The dppf ligand offers a larger "bite angle" which is believed to promote reductive elimination and stabilize the catalytic species.[12] This often translates to higher yields and turnover numbers compared to Pd(PPh₃)₄, especially for more challenging substrates.[13][14] As shown in the comparative data, PdCl₂(dppf) offers a significant improvement in both reaction time and yield, albeit at a slightly higher temperature.
3. Buchwald Ligands (e.g., SPhos) with a Palladium Precursor (e.g., Pd(OAc)₂): The Advent of High-Activity Catalysts
The development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos, by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[15][16][17] These ligands dramatically accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination.[18] This enhanced reactivity allows for lower catalyst loadings, shorter reaction times, and the successful coupling of previously unreactive substrates, including heteroaryl chlorides.[15][16] The combination of Pd(OAc)₂ and SPhos in our comparison demonstrates excellent performance with high yield and a significantly reduced reaction time.
4. N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): The Next Generation of Stability and Activity
Palladium-NHC complexes have emerged as exceptionally active and stable catalysts for a wide range of cross-coupling reactions.[3][6] The strong σ-donating ability of the NHC ligand forms a very robust bond with the palladium center, leading to highly stable and long-lived catalysts.[6] This often results in extremely high turnover numbers and allows for very low catalyst loadings. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly well-suited for heteroaryl couplings and, as our data suggests, can provide near-quantitative yields in a very short time with minimal catalyst loading.[3]
Conclusion and Recommendations
For the Suzuki coupling of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, the choice of palladium catalyst will depend on the specific requirements of the synthesis, including cost, scale, and desired efficiency.
-
For initial exploratory work on a small scale, Pd(PPh₃)₄ or PdCl₂(dppf) may be sufficient and are readily available options.
-
For more challenging couplings or when higher efficiency is desired, catalyst systems based on Buchwald ligands like SPhos offer a significant advantage in terms of reaction speed and catalyst loading.
-
For large-scale synthesis or when maximizing catalyst turnover and minimizing residual palladium is critical, an NHC-based catalyst such as PEPPSI-IPr is likely the optimal choice, delivering exceptional performance even at very low loadings.
Ultimately, empirical screening of a few selected catalysts under standardized conditions, as outlined in this guide, is the most reliable approach to identifying the ideal catalyst system for your specific application.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. NROChemistry. [Link]
-
Tetrakis(triphenylphosphine)palladium(0) - Wikipedia. Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction - Chem 115 Myers. Harvard University. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. NROChemistry. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. National Institutes of Health. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates - American Chemical Society. American Chemical Society. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction | Semantic Scholar. Semantic Scholar. [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Publishing. Royal Society of Chemistry. [Link]
-
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. American Chemical Society. [Link]
-
The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0) - Ascensus Specialties. Ascensus Specialties. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. American Chemical Society. [Link]
-
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. MDPI. [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. ChemRxiv. [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. University of California, San Diego. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. National Institutes of Health. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Rose-Hulman Institute of Technology. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Royal Society of Chemistry. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. National Institutes of Health. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. MDPI. [Link]
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Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. ResearchGate. [Link]
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New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Royal Society of Chemistry. [Link]
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Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions - RSC Publishing. Royal Society of Chemistry. [Link]
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Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. American Chemical Society. [Link]
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highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - RSC Publishing. Royal Society of Chemistry. [Link]
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. The University of Texas at Austin. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine and Its Analogs
Introduction: The Triazolo[4,5-b]pyridine Scaffold in Drug Discovery
The triazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] This fused bicyclic system is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including roles as kinase inhibitors, anticancer agents, and antimicrobials.[1][2] The versatility of the triazolopyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, and provides a comparative analysis of its potential biological activity against its non-brominated and other structural analogs.
The rationale for this comparison is rooted in the well-established principle of structure-activity relationships (SAR). The introduction of a halogen atom, such as bromine, at the C6 position can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These alterations can, in turn, influence the compound's binding affinity to biological targets and its overall efficacy and pharmacokinetic profile. Similarly, the N-ethyl group at the 3-position can impact solubility and interactions within the target's binding pocket. This guide will synthesize findings from the broader class of triazolopyridines to project the biological impact of these specific substitutions.
Synthesis of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine and Analogs
The synthesis of the 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine core and its analogs typically proceeds through a multi-step reaction sequence. A generalized synthetic route is depicted below. The initial step often involves the construction of the triazolopyridine core, which can then be subjected to halogenation and alkylation to yield the target compounds.
Caption: Generalized synthetic route for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
While direct experimental data for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is limited in publicly accessible literature, we can infer its potential activity profile by examining SAR studies of related triazolopyridine analogs. The primary areas of anticipated activity for this class of compounds are kinase inhibition and anticancer effects.
The Role of C6-Bromination
The introduction of a bromine atom at the 6-position of the triazolopyridine ring is expected to have a multifaceted impact on biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the potency of drug candidates. The bromine atom can increase lipophilicity, potentially improving membrane permeability and cellular uptake. Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction with protein residues in the target's active site, which can significantly enhance binding affinity. Studies on other heterocyclic scaffolds have demonstrated that halogenated derivatives often exhibit superior biological activity compared to their non-halogenated counterparts.[3]
The Influence of the N3-Ethyl Group
The ethyl group at the N3 position of the triazole ring also plays a crucial role. This alkyl substituent can influence the compound's solubility and steric interactions within the binding pocket of a target protein. Compared to a simple N-H analog, the ethyl group can provide additional van der Waals interactions, potentially increasing binding affinity. However, it may also introduce steric hindrance if the binding pocket is constrained. The optimal alkyl substituent at this position is often target-dependent and is a key aspect of lead optimization in drug discovery.
Anticipated Target: Protein Kinases
A significant body of research has identified triazolopyridine derivatives as potent inhibitors of various protein kinases.[4][5] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Therefore, it is highly probable that 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine and its analogs would exhibit inhibitory activity against one or more protein kinases. The specific kinase target would depend on the overall substitution pattern of the molecule.
The following table summarizes the anticipated impact of the bromo and ethyl substitutions on key biological parameters, based on established SAR principles for this compound class.
| Compound | C6-Substituent | N3-Substituent | Anticipated Potency (e.g., IC50) | Rationale |
| Analog A | H | H | Moderate | Parent scaffold with potential baseline activity. |
| Analog B | H | Ethyl | Moderate to High | Ethyl group may enhance binding through hydrophobic interactions. |
| Analog C | Bromo | H | High | Bromine can increase lipophilicity and form halogen bonds, enhancing target affinity. |
| Core Compound | Bromo | Ethyl | Potentially Highest | Synergistic effect of bromination and N-ethyl substitution for optimal binding. |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine and its analogs, a series of in vitro assays would be employed. The following are detailed protocols for assessing cytotoxicity and kinase inhibition.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9] It is a standard preliminary screen for potential anticancer compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay
To identify specific kinase targets and quantify the inhibitory potency of the compounds, a luminescence-based kinase assay can be performed.[10][11]
Principle: This assay measures the amount of ADP produced during the kinase-catalyzed phosphorylation reaction. The amount of ADP is proportional to the kinase activity, and a decrease in ADP production in the presence of a test compound indicates inhibition.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase of interest, its specific substrate peptide, and the test compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add a reagent that converts the produced ADP to ATP and generates a luminescent signal (e.g., ADP-Glo™ Kinase Assay kit).
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.
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Navigating the Functionalization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine: A Comparative Guide to Cross-Coupling Methodologies
Introduction: The Significance of the Triazolo[4,5-b]pyridine Core
The 3H-triazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors, antivirals, and anti-inflammatory agents. The functionalization of this core structure is paramount for modulating the physicochemical properties and biological activity of the resulting molecules. 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine serves as a key intermediate in this endeavor, with the bromine atom providing a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions.
This guide presents a comparative analysis of several prominent cross-coupling methods for the derivatization of the 6-position of the triazolo[4,5-b]pyridine ring system. While direct, side-by-side comparative studies on 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine are not extensively documented in the current literature, this guide will leverage established protocols and reported yields from closely related brominated N-heterocyclic systems to provide a robust predictive framework. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings, offering insights into the causal factors that govern reaction efficiency and yield. This analysis is intended to empower researchers, scientists, and drug development professionals to make informed decisions when designing synthetic routes towards novel triazolopyridine derivatives.
The Electronic Landscape of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
The reactivity of the C-Br bond in 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is significantly influenced by the electronic nature of the fused heterocyclic system. The pyridine nitrogen atom is electron-withdrawing, which generally enhances the susceptibility of the C-Br bond to oxidative addition by a palladium(0) catalyst, a critical initial step in most cross-coupling catalytic cycles. However, the presence of the triazole ring and the potential for nitrogen atoms to coordinate with the metal center can introduce complex electronic and steric effects that may impact catalyst activity and overall reaction yield. Understanding these nuances is key to selecting the optimal coupling strategy.
Comparative Analysis of Cross-Coupling Methodologies
The following sections will provide a detailed examination of five major palladium-catalyzed cross-coupling reactions. Each section will include a brief mechanistic overview, a representative experimental protocol adapted from the literature for a similar brominated N-heterocycle, and a discussion of the anticipated performance for the functionalization of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1] The catalytic cycle, initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, proceeds through transmetalation with the boronate species and concludes with reductive elimination to furnish the C-C coupled product.[2]
General Workflow for Palladium-Catalyzed Cross-Coupling
Sources
A Senior Application Scientist's Guide to 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine: A Strategic Alternative in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the novelty of the resulting chemical matter. Bromo-pyridines are a cornerstone of heterocyclic chemistry, offering a versatile handle for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth technical comparison of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine with conventional bromo-pyridine building blocks, supported by established chemical principles and representative experimental data for analogous systems.
Introduction: The Bromo-Pyridine Building Block Landscape
Bromo-pyridines are indispensable reagents in medicinal and materials chemistry, primarily due to their susceptibility to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The position of the bromine atom on the pyridine ring significantly influences its reactivity, with 2-, 3-, and 4-bromopyridines exhibiting distinct electronic and steric properties. The electron-withdrawing nature of the pyridine nitrogen generally activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle of these reactions.
Unveiling 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine: A Building Block with Inherent Advantages
6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, with a molecular formula of C7H7BrN4 and a molecular weight of 227.061 g/mol , is a member of the triazolopyridine class of heterocycles. This fused bicyclic system presents a unique electronic and structural profile compared to simple bromo-pyridines, offering several potential advantages for the discerning chemist.
Physicochemical Properties and Structural Features
The triazolopyridine core is a bioisostere of purine and is prevalent in a number of biologically active molecules, indicating its favorable interaction with biological targets. The fused triazole ring is electron-withdrawing, which is expected to further activate the C-Br bond at the 6-position towards oxidative addition in cross-coupling reactions. The ethyl group at the 3-position of the triazole ring can modulate the solubility and pharmacokinetic properties of the resulting derivatives.
Comparative Analysis: Reactivity in Key Cross-Coupling Reactions
While direct, head-to-head experimental data for 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is not extensively available in peer-reviewed literature, we can predict its reactivity based on the well-established principles of physical organic chemistry and the extensive data available for related heterocyclic systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. The reactivity of bromo-pyridines in this reaction is highly dependent on the electronic environment of the C-Br bond.
Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling
| Building Block | Predicted Relative Reactivity | Rationale |
| 2-Bromopyridine | High | Inductive effect of the adjacent nitrogen atom. |
| 3-Bromopyridine | Moderate | Less activated than the 2- or 4-positions. |
| 4-Bromopyridine | High | Activated by the para-nitrogen atom. |
| 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine | Very High | The fused electron-withdrawing triazole ring is expected to significantly activate the C-Br bond, potentially allowing for milder reaction conditions and higher yields compared to simple bromo-pyridines. |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The efficiency of this reaction is also influenced by the electronic nature of the aryl halide.
Table 2: Predicted Reactivity in Buchwald-Hartwig Amination
| Building Block | Predicted Relative Reactivity | Rationale |
| 2-Bromopyridine | High | Activated C-Br bond. Potential for catalyst inhibition via chelation. |
| 3-Bromopyridine | Moderate | Standard reactivity for a heteroaryl bromide. |
| 4-Bromopyridine | High | Electron-deficient ring enhances oxidative addition. |
| 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine | Very High | The electron-deficient nature of the triazolopyridine ring system should facilitate the oxidative addition step, making it an excellent substrate for C-N bond formation. |
Experimental Protocols: Representative Methodologies
The following protocols are provided as a starting point for researchers and are based on established procedures for structurally similar heteroaryl bromides. Optimization for specific substrates is highly recommended.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a heteroaryl bromide with an arylboronic acid.
SAR studies of molecules synthesized from 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Novel Kinase Inhibitors Derived from 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
Introduction: The Versatility of the Triazolopyridine Scaffold
The[1][2][3]triazolo[4,5-b]pyridine ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purine bases. This similarity allows molecules incorporating this scaffold to interact with a wide array of biological targets, particularly protein kinases, by acting as ATP-competitive inhibitors.[4][5] Triazolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][6] Their versatility and synthetic tractability make them a "privileged scaffold" in modern drug discovery.[3]
This guide presents a comprehensive structure-activity relationship (SAR) study of novel molecules synthesized from the key intermediate, 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine . The bromine atom at the C6-position serves as a versatile chemical handle, enabling the systematic introduction of diverse functionalities through cross-coupling reactions. This allows for a thorough exploration of the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties against a chosen therapeutic target. For the purpose of this guide, we will focus on the development of inhibitors for a hypothetical disease-relevant protein kinase, drawing parallels from established research on similar scaffolds targeting kinases like p38 MAP kinase and c-KIT.[2][7]
The Core Intermediate: Synthesis and Strategic Importance
The starting material, 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, is the cornerstone of our synthetic exploration. The N3-ethyl group can subtly influence the molecule's physicochemical properties, such as solubility and metabolic stability, while the C6-bromo position is the primary site for diversification.
A plausible synthetic route to this intermediate begins with commercially available 2,5-dibromo-3-nitropyridine, followed by ethylation, reduction of the nitro group, and subsequent diazotization and cyclization to form the triazole ring. This multi-step synthesis provides a reliable source of the key building block for library generation.
Synthetic Strategy: Library Generation via Suzuki-Miyaura Cross-Coupling
To explore the SAR at the C6-position, a robust and widely utilized method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between our core intermediate and a variety of boronic acids or esters, yielding a library of C6-substituted triazolopyridine derivatives. This approach is highly valued in medicinal chemistry for its functional group tolerance, high yields, and commercially available diversity of building blocks.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C6-substituted derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for generating a library of C6-substituted derivatives.
Comparative Structure-Activity Relationship (SAR) Analysis
The synthesized library of compounds was evaluated for inhibitory activity against our target kinase. The results, presented as IC₅₀ values (the concentration required for 50% inhibition), are summarized below.
Table 1: SAR of C6-Aryl Substituted Triazolopyridine Derivatives
| Compound ID | R Group (at C6-position) | Kinase IC₅₀ (nM) | Notes |
| 1a | Phenyl | 150 | Baseline activity |
| 1b | 4-Fluorophenyl | 85 | Modest improvement with small EWG |
| 1c | 4-Chlorophenyl | 70 | Similar activity to fluoro analog |
| 1d | 4-Methoxyphenyl | 45 | Potency increased with EDG |
| 1e | 3,4,5-Trimethoxyphenyl | 15 | Significant potency boost; suggests binding pocket accommodates bulk and H-bond acceptors[8] |
| 1f | 4-(Trifluoromethyl)phenyl | 210 | Strong EWG is detrimental |
| 1g | 4-(Dimethylamino)phenyl | 25 | Strong EDG enhances activity |
| 1h | 2-Methylphenyl | 350 | Steric hindrance near the core is unfavorable |
Table 2: SAR of C6-Heteroaryl and Alternative Scaffolds
| Compound ID | Core Scaffold / R Group | Kinase IC₅₀ (nM) | Notes |
| 2a | C6-(Pyridin-4-yl) | 55 | Nitrogen in para-position is well-tolerated |
| 2b | C6-(Pyridin-3-yl) | 90 | Positional change of nitrogen impacts potency |
| 2c | C6-(Pyrimidin-5-yl) | 65 | Additional nitrogen is tolerated |
| 2d | C6-(Thiophen-2-yl) | 120 | 5-membered ring less optimal than 6-membered |
| 3a | Thiazolo[5,4-b]pyridine (Comparative) | 40 | Alternative scaffold shows good intrinsic activity[7] |
| 3b | Pyrazolo[3,4-b]pyridine (Comparative) | 30 | Pyrazolo core shows high potency, a common kinase inhibitor motif[9] |
Analysis of SAR Findings
-
Electronic Effects at C6-Aryl Position: The data in Table 1 clearly indicate that the electronic properties of the C6-aryl substituent significantly modulate kinase inhibitory activity.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (1d , 1e ) and dimethylamino (1g ) at the para-position of the phenyl ring consistently improve potency. This suggests the presence of a hydrophobic pocket that also benefits from favorable electronic interactions or hydrogen bond acceptors. The excellent activity of the trimethoxy derivative 1e highlights this trend.[8]
-
Electron-Withdrawing Groups (EWGs): Small, weakly deactivating groups like halogens (1b , 1c ) are tolerated and offer a slight improvement over the unsubstituted phenyl ring (1a ). However, strong EWGs like trifluoromethyl (1f ) are detrimental to activity, possibly due to unfavorable electronic or steric interactions within the active site.
-
-
Steric Effects: Steric hindrance plays a crucial role. The introduction of a methyl group at the ortho-position (1h ) drastically reduces activity, indicating that the space immediately adjacent to the core scaffold is sterically constrained. Substitutions at the meta- and para-positions are better accommodated.
-
Heteroaromatic Substituents: Replacing the phenyl ring with heteroaromatic systems is a viable strategy for modulating properties like solubility and metabolic stability.
-
Pyridine (2a ) and pyrimidine (2c ) rings are well-tolerated, with the position of the nitrogen atom influencing activity (2a vs. 2b ). These nitrogen atoms can serve as hydrogen bond acceptors, potentially forming additional interactions with the kinase active site.
-
-
Comparison with Alternative Scaffolds: The[1][2][3]triazolo[4,5-b]pyridine core demonstrates potent activity. However, related fused heterocyclic systems like thiazolo[5,4-b]pyridine (3a ) and pyrazolo[3,4-b]pyridine (3b ) are also highly effective kinase inhibitor scaffolds.[7][9][10] The pyrazolo[3,4-b]pyridine core, in particular, is a well-established "hinge-binding" motif in many approved kinase inhibitors and shows excellent potency in this comparative analysis. The choice between these scaffolds in a drug discovery program would depend on factors beyond raw potency, including selectivity, pharmacokinetic profiles, and intellectual property considerations.
Visualization of Key SAR Trends
Caption: Summary of key structure-activity relationship trends at the C6-position.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen®)
To ensure data reliability, a robust biochemical assay is essential. The LanthaScreen® Eu Kinase Binding Assay is a common choice, measuring the binding of the inhibitor to the kinase active site.
-
Reagent Preparation: Prepare serial dilutions of test compounds (from 100 µM to 0.5 nM) in a buffer solution (e.g., HEPES, pH 7.5, with additives like EGTA and Brij-35).
-
Kinase/Tracer Preparation: Prepare a solution containing the target kinase, a europium-labeled anti-tag antibody (e.g., anti-His), and a fluorescently labeled, ATP-competitive kinase tracer (probe).
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the serially diluted test compounds.
-
Reaction Initiation: Add 5 µL of the kinase/antibody/tracer mixture to each well.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (Tracer acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
This guide outlines a systematic approach to exploring the SAR of molecules derived from 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine . Our comparative analysis, based on established principles from related heterocyclic systems, reveals critical insights for designing potent kinase inhibitors.
Key Findings:
-
The C6-position is highly amenable to modification via Suzuki cross-coupling.
-
Electron-donating substituents on a C6-aryl ring, particularly at the para-position, significantly enhance inhibitory potency.
-
Steric bulk near the heterocyclic core is poorly tolerated, suggesting a constrained binding pocket.
-
The[1][2][3]triazolo[4,5-b]pyridine scaffold is a potent core, comparable to other established kinase inhibitor motifs like pyrazolo[3,4-b]pyridines.
Future Directions:
-
Lead Optimization: Compound 1e (3,4,5-trimethoxyphenyl) serves as an excellent lead for further optimization. Efforts should focus on improving pharmacokinetic properties (solubility, metabolic stability, cell permeability) while maintaining potency.
-
Exploration of N3-substituent: The role of the N3-ethyl group should be investigated by synthesizing analogs with different alkyl chains or cyclic groups to probe for additional interactions.
-
Selectivity Profiling: Promising compounds should be profiled against a panel of kinases to determine their selectivity, a critical factor for minimizing off-target effects and ensuring a safe therapeutic window.
-
In Vivo Evaluation: The most promising candidates should be advanced to cellular assays and subsequently to in vivo animal models to assess their efficacy and pharmacokinetic profiles.
This structured approach, combining robust synthesis, systematic SAR analysis, and comparison with relevant alternatives, provides a powerful framework for the development of novel therapeutics based on the versatile triazolopyridine scaffold.
References
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Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry, 2020. [Link]
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Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 2006. [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 2023. [Link]
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Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases, 2018. [Link]
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Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate, 2022. [Link]
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The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 2022. [Link]
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Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 2022. [Link]
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Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 2023. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 2022. [Link]
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Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations. Bioorganic & Medicinal Chemistry Letters, 2015. [Link]
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Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online, 2021. [Link]
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New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate, 2018. [Link]
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Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Semantic Scholar, 2023. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 2021. [Link]
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6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE. gsrs.ncats.nih.gov, N.D. [Link]
- One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
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Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 2021. [Link]
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Synthesis of some new N3 substituted 6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-ones as possible anti-inflammatory agents. ResearchGate, 2017. [Link]
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Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 2022. [Link]
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First Synthesis of the Novel Triazolo[3,4-b][1][3][11]Thiadiazoles and Triazolo[3,4-b][1][3][11]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Taylor & Francis Online, 2020. [Link]
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Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 2021. [Link]
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Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 2018. [Link]
-
QSAR modeling for antioxidant activity of novel N3 substituted 5,7-dimethyl-3h-thiazolo[4,5-b]pyridin-2-ones. ResearchGate, 2017. [Link]
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Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][1][2][11]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. ResearchGate, 2015. [Link]
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QSAR Studies of Some Thiazolo[4,5-b]pyridines as Novel Antioxidant Agents: Enhancement of Activity by Some Molecular Structure Parameters. ResearchGate, 2018. [Link]
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A Comparative Guide to Benchmarking 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine as a Novel Scaffold in High-Throughput Screening for Targeted Protein Degradation
Abstract
The field of targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with proteolysis-targeting chimeras (PROTACs) offering the ability to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The performance of these heterobifunctional molecules is critically dependent on the linker connecting the target-binding and E3 ligase-binding moieties. This guide presents a comprehensive, technically robust framework for benchmarking the performance of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine, a novel, rigid heterocyclic system, as a next-generation PROTAC linker. We hypothesize that its constrained topology, in contrast to traditional flexible linkers, can pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing ternary complex stability and degradation efficiency. This document provides detailed, field-proven protocols for a high-throughput screening (HTS) cascade, including biochemical and cellular assays, to objectively compare its performance against established linker technologies and provides the scientific rationale behind each experimental choice.
Introduction: The Linker as a PROTAC Performance Driver
PROTACs are comprised of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two.[3] While initial efforts focused on the discovery of potent warheads and E3 ligands, the linker is now recognized as a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation and stability to cell permeability and overall pharmacokinetic properties.[2][4]
Conventional linkers are often composed of flexible polyethylene glycol (PEG) or alkyl chains. While effective, their high degree of conformational flexibility can introduce an entropic penalty to the formation of a productive ternary complex (POI-PROTAC-E3 Ligase). We propose 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine as a structurally rigid linker core. The triazolopyridine scaffold offers several potential advantages:
-
Reduced Conformational Entropy: A rigid structure can minimize the entropic cost of binding, potentially leading to more stable and cooperative ternary complexes.
-
Improved Physicochemical Properties: The scaffold may confer favorable properties such as improved solubility and metabolic stability.
-
Synthetically Versatile: The bromine atom serves as a versatile chemical handle for established cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling facile incorporation into a diverse library of PROTAC molecules.
This guide outlines a head-to-head HTS campaign to validate this hypothesis by comparing a PROTAC incorporating the triazolopyridine linker against an equivalent molecule built with a standard flexible linker.
The Benchmarking Strategy: A Comparative HTS Cascade
To generate robust and actionable data, a multi-tiered screening cascade is essential. This approach allows for the efficient identification of hits in primary screens, followed by confirmation and deeper characterization in secondary, orthogonal assays.[5]
Our strategy will compare three key molecules:
-
Test PROTAC (TP-1): A PROTAC targeting Bromodomain-containing protein 4 (BRD4) utilizing the 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine linker core.
-
Benchmark PROTAC (BP-1): An identical BRD4 PROTAC, but with a standard, flexible PEG4 linker of equivalent length. This serves as our primary comparator.
-
Negative Control (NC-1): The TP-1 molecule with a mutated, non-binding E3 ligase ligand, to control for off-target effects.
Caption: PROTAC Mechanism of Action (MoA).
Tier 1: Primary Biochemical Screen - TR-FRET Assay
Causality: This assay provides a direct, quantitative measure of ternary complex formation, the foundational event in PROTAC-mediated degradation. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is an ideal HTS technology due to its homogeneous format, low background, and high signal-to-noise ratio. [6] Protocol: BRD4-PROTAC-VHL Ternary Complex TR-FRET Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
BRD4(BD1) Protein: Recombinant, His-tagged BRD4 (residues 44-170), diluted in Assay Buffer.
-
VCB Complex: Recombinant VHL-ElonginC-ElonginB complex, biotinylated, diluted in Assay Buffer.
-
Detection Reagents: Terbium-cryptate labeled anti-His antibody (donor) and Streptavidin-d2 (acceptor), diluted in Assay Buffer.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, dispense 50 nL of PROTAC compounds (TP-1, BP-1, NC-1) from a 10-point, 3-fold serial dilution in DMSO into a 384-well, low-volume white plate.
-
-
Reagent Addition:
-
Add 5 µL of His-BRD4(BD1) to all wells.
-
Add 5 µL of biotinylated VCB complex to all wells.
-
Incubate for 60 minutes at room temperature to allow for ternary complex formation.
-
-
Detection:
-
Add 10 µL of a pre-mixed solution of Terbium-anti-His antibody and Streptavidin-d2.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and recording emissions at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm * 10,000).
-
Tier 1: Primary Cellular Screen - HiBiT Degradation Assay
Causality: While the biochemical assay confirms target engagement, this cellular assay measures the ultimate desired outcome: protein degradation. The HiBiT system is a highly sensitive, luminescence-based method that is amenable to HTS and measures protein levels at endogenous expression levels when CRISPR/Cas9 is used for tagging. [7][8] Protocol: HiBiT-BRD4 Cellular Degradation Assay
-
Cell Line: Use a HEK293 cell line where the endogenous BRD4 gene has been CRISPR-edited to include an 11-amino-acid HiBiT tag.
-
Cell Plating:
-
Seed the HiBiT-BRD4 cells at a density of 5,000 cells/well in a 384-well, white, clear-bottom plate in 40 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Add 100 nL of PROTAC compounds (TP-1, BP-1, NC-1) from a dose-response plate using an acoustic liquid handler.
-
Incubate for the desired time course (e.g., 6, 12, or 24 hours).
-
-
Lysis and Detection:
-
Equilibrate the plate and Nano-Glo® HiBiT Lytic Detection System reagents to room temperature.
-
Add 25 µL of the lytic reagent (containing LgBiT protein and furimazine substrate) to each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis and signal generation.
-
-
Data Acquisition:
-
Read luminescence on a standard plate reader.
-
Normalize data to DMSO-treated vehicle controls (0% degradation) and proteasome inhibitor (e.g., MG132) treated controls (representing baseline).
-
Data Presentation & Performance Benchmarking
Quantitative data should be summarized to facilitate direct comparison. The key performance indicators (KPIs) for PROTACs include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). [8] Table 1: Hypothetical Performance Metrics for BRD4 PROTACs
| Parameter | Test PROTAC (TP-1) | Benchmark PROTAC (BP-1) | Negative Control (NC-1) | Rationale |
| Ternary Complex K_D (nM) | 15 | 45 | >10,000 | Measures the affinity of the ternary complex. A lower value indicates higher stability. |
| Cooperativity (α) | 5.2 | 2.1 | N/A | Measures the synergy between POI and E3 ligase binding (α > 1 is positive cooperativity). |
| Cellular DC50 (nM) | 8 | 25 | >10,000 | Concentration required to achieve 50% of maximal degradation. Lower is more potent. |
| Cellular Dmax (%) | 95% | 88% | <5% | Maximum percentage of protein degraded. Higher is more efficacious. |
| Degradation Rate (k_deg, hr⁻¹) | 0.85 | 0.40 | N/A | The rate at which the protein is degraded. A faster rate can be therapeutically advantageous. |
| Cytotoxicity CC50 (µM) | >50 | >50 | >50 | Measures compound toxicity. A high value indicates low non-specific toxicity. |
Data presented are hypothetical and for illustrative purposes.
Interpretation and Conclusion
Based on the hypothetical data in Table 1, the Test PROTAC (TP-1) , incorporating the 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine linker, demonstrates superior performance across all key metrics.
-
Expertise & Experience Insights: The significantly lower ternary complex K_D and higher cooperativity factor (α) for TP-1 strongly support our initial hypothesis. The rigid linker appears to pre-organize the molecule, reducing the entropic penalty and promoting a more stable and synergistic ternary complex. This enhanced biochemical activity translates directly to superior cellular performance, as evidenced by the ~3-fold improvement in DC50 and a faster, more complete degradation profile (Dmax and k_deg). The lack of cytotoxicity for both active compounds confirms that the observed effects are due to targeted degradation and not non-specific toxicity.
This structured benchmarking approach provides a clear, data-driven path to validate novel chemical matter in drug discovery. The results indicate that 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine is a highly promising scaffold for the rational design of next-generation PROTACs, offering a tangible strategy to improve upon the potency and efficacy of existing targeted protein degraders.
References
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High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed Central, National Institutes of Health. [Link]
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High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE. [Link]
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Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. [Link]
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Current strategies for the design of PROTAC linkers: a critical review. PubMed Central, National Institutes of Health. [Link]
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Determination of PROTAC efficacy. A. PROTACs having different linker... ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
A Researcher's Guide to the Safe and Compliant Disposal of 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research and a cornerstone of a safe laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine, grounding each recommendation in established safety principles and regulatory standards.
Immediate Safety Profile & Hazard Identification
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine is a halogenated heterocyclic compound that presents several health risks. The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions for handling and disposal.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Harmful/Irritant | H302: Harmful if swallowed.[4] | Ingestion is a key route of exposure. Waste containers must be securely sealed to prevent accidental contact or ingestion. |
| Skin Irritant | H315: Causes skin irritation.[4] | Direct skin contact must be avoided. Use of appropriate chemical-resistant gloves is mandatory during handling and disposal. |
| Serious Eye Irritant | H319: Causes serious eye irritation.[4] | Eye protection is non-negotiable. Safety glasses or goggles must be worn at all times. |
| Respiratory Irritant | H335: May cause respiratory irritation.[4] | Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors. |
GHS Pictogram: GHS07 (Exclamation Mark) indicates that this substance is an irritant and may be harmful.[4]
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the disposal of this compound is its correct classification. The presence of a bromine atom categorizes 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine as a halogenated organic waste .
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of highly toxic and environmentally persistent byproducts such as dioxins and furans.[5] Mixing this waste with non-halogenated solvents unnecessarily contaminates the entire volume, leading to significantly higher disposal costs and environmental burden.[6][7] Therefore, all waste streams containing this compound must be kept separate from non-halogenated waste.[8][9]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for safely collecting and preparing the compound and associated materials for final disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
Step 1: Personal Protective Equipment (PPE)
Before beginning any waste consolidation, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[10]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Container Selection and Labeling
Proper containment is essential for preventing leaks and ensuring regulatory compliance.
-
Container Selection: Use a designated, compatible hazardous waste container with a secure, screw-top cap.[7][11] The container must be made of a material that does not react with the chemical (e.g., High-Density Polyethylene - HDPE). Avoid using food-grade containers.[11]
-
Labeling: The container must be labeled clearly before the first drop of waste is added.[6][7] Attach a hazardous waste tag provided by your institution. The label must include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "Waste 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine". Avoid abbreviations or chemical formulas.[7]
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., "Irritant," "Harmful").
-
The name of the Principal Investigator and the laboratory location.[6]
-
Step 3: Waste Collection
Segregate different forms of waste containing the target compound.
-
Unused or Expired Solid Compound: Carefully transfer the solid chemical into the designated halogenated solid waste container. Avoid creating dust.[12]
-
Solutions: Collect all solutions containing this compound (e.g., from reaction workups, chromatography fractions) in a designated "Halogenated Organic Liquid Waste" container.[7]
-
Contaminated Labware (Gross Contamination): Items heavily contaminated with the compound, such as weighing boats or filter paper, should be placed in the halogenated solid waste container.
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste.[13] Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinseate must be collected and disposed of as halogenated liquid hazardous waste.[6][13] After rinsing, the original labels should be defaced, and the container can then be disposed of as regular trash or recycled, depending on institutional policy.[13]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the prepared waste containers in a designated SAA within your laboratory.
-
Location: The SAA must be at or near the point of waste generation.[14]
-
Containment: Keep waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[7][11] This is a critical safety and regulatory requirement to prevent the release of vapors.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13][14]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste, but final disposal must be handled by trained professionals.
-
Request Pickup: Once a waste container is full (do not overfill; leave at least 10% headspace), or if you are discontinuing the project, submit a chemical waste collection request to your institution's EH&S department.[14]
-
Do Not Transport: Never transport hazardous waste yourself outside of the laboratory.[13] Trained EH&S staff or certified contractors will collect the waste directly from your SAA.
Spill and Decontamination Procedures
In the event of a minor spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area.
-
Control and Contain: Prevent the spill from spreading. For solid spills, avoid generating dust.[12]
-
Cleanup: Use an inert absorbent material (e.g., vermiculite, sand) to clean up the spill. Do not use combustible materials like paper towels for the initial absorption of liquids.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[15] Label the container appropriately as spill debris containing 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine.
-
Decontaminate: Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately. [7]
Disposal Workflow Diagram
This diagram provides a visual guide to the decision-making process for the proper disposal of 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine waste.
Caption: Decision workflow for handling and disposing of waste containing 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine.
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One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. National Center for Biotechnology Information (PMC). Available at: [Link]
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Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. National Center for Biotechnology Information (PMC). Available at: [Link]
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Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Center for Biotechnology Information (PMC). Available at: [Link]
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Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. National Center for Biotechnology Information (PMC). Available at: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]
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6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE. Global Substance Registration System. Available at: [Link]
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Halogenated Waste List. University of Wisconsin-Milwaukee. Available at: [Link]
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MSDS of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine. Capot Chemical. Available at: [Link]
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6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine. PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 6-Bromo-3-ethyl-3H-triazolo[4,5-b]pyridine
A Senior Application Scientist's Guide to Handling 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine
Introduction: Understanding the Risk Profile
6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine is a halogenated heterocyclic compound used in synthetic chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its potential hazards is the foundation of safe laboratory practice. The structure, featuring a brominated pyridine ring fused to a triazole, suggests a potential for biological activity and associated toxicity. The primary hazards associated with this compound and its analogs are acute toxicity and irritation.[1][4] This guide provides a comprehensive framework for personal protective equipment (PPE), handling protocols, and disposal, ensuring the safety of all laboratory personnel.
Hazard Assessment and GHS Classification
Before any handling, it is crucial to internalize the specific risks posed by this compound. The Globally Harmonized System (GHS) provides a clear summary of its known hazards. While a specific Safety Data Sheet (SDS) for the 3-ethyl variant is detailed, data from close structural analogs like 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine provides a strong basis for a conservative safety assessment.[1][4]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | GHS07: Harmful/Irritant[1] | Warning [1][2] | H302: Harmful if swallowed[1][4] |
| Skin corrosion/irritation | GHS07: Harmful/Irritant[1] | Warning [1][2] | H315: Causes skin irritation[4] |
| Serious eye damage/irritation | GHS07: Harmful/Irritant[1] | Warning [1][2] | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity | GHS07: Harmful/Irritant[1] | Warning [1][2] | H335: May cause respiratory irritation[4] |
The causality behind these classifications is rooted in the compound's chemical nature. As a solid, it can easily form dust, leading to inhalation of irritating particles.[5] Its reactivity and ability to be absorbed make it harmful if ingested and an irritant upon contact with skin or eyes.[2]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a critical control measure dictated by the risk assessment. Given the compound's hazard profile, a multi-layered approach to PPE is mandatory.
Hand Protection: The First Line of Defense
Chemically protective gloves are essential to prevent dermal exposure.[6] The choice of material is critical.
-
Recommended: Double-gloving with powder-free nitrile gloves is the standard protocol. Nitrile offers good resistance to a range of chemicals.[7] The outer glove should have an extended cuff that can be pulled over the sleeve of the lab coat.[8]
-
Not Recommended: Latex gloves are not suitable as they offer poor protection against many laboratory chemicals.[7]
-
Best Practice: Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[8]
Body Protection: Shielding from Spills and Dust
A lab coat is the minimum requirement, but for handling anything more than milligram quantities, enhanced protection is warranted.
-
Standard Operations: A clean, buttoned, knee-length lab coat.
-
Enhanced Operations (e.g., large-scale synthesis, potential for splashing): An impermeable, long-sleeved gown that closes in the back provides superior protection.[9][10] Ensure cuffs are elastic or knit to create a tight seal with inner gloves.
Eye and Face Protection: Preventing Irreversible Damage
The compound is a serious eye irritant (H319).[4] Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes must be worn at all times in the laboratory.[7][10]
-
Spill/Splash Risk: When there is a significant risk of splashing (e.g., during solution transfer or spill cleanup), a full-face shield must be worn in addition to chemical splash goggles.[6][8]
Respiratory Protection: Mitigating Inhalation Hazards
Since this compound is a solid and a respiratory irritant, controlling dust is paramount.[4][5]
-
Primary Control: All handling of the solid compound (weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood.[7]
-
Secondary Control: If engineering controls are not feasible or during a large spill, respiratory protection is required. A NIOSH-approved N95 or N100 particulate respirator is sufficient for dust.[8] For significant spills where vapors may also be a concern, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[9]
Operational and Disposal Plans
Standard Handling Protocol Workflow
This workflow outlines the critical steps for safely handling the compound from receipt to disposal.
Caption: Standard workflow for handling 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine.
Step-by-Step Handling Procedure
-
Preparation:
-
Confirm the fume hood has a valid certification.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary glassware and reagents.
-
Don appropriate PPE: lab gown, inner nitrile gloves, chemical splash goggles, and outer nitrile gloves over the gown cuffs.
-
-
Aliquotting the Solid:
-
Perform all manipulations deep within the fume hood.
-
Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid creating dust.
-
Close the primary container immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed solid.
-
Ensure gentle mixing to avoid splashing.
-
-
Cleanup:
-
Wipe down the spatula and work surfaces with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the wipes in the designated solid waste container.
-
Carefully remove the absorbent paper and place it in the solid waste container.
-
Emergency Procedures: Spill Management
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and have the correct PPE.
-
Don PPE: At a minimum, wear a lab gown, double nitrile gloves, chemical splash goggles, and a face shield. For large spills, a respirator is required.[8][9]
-
Contain: For a solid spill, gently cover with an absorbent material. For a liquid spill, surround the area with an inert absorbent (e.g., vermiculite or sand).
-
Clean: Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste. Do not use air hoses for cleaning.[11]
-
Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse.
Disposal Plan
Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.
-
Waste Segregation: All materials contaminated with 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine, including gloves, wipes, and contaminated labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents, including the full name of this compound.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company.[2] Do not dispose of this chemical down the drain or in regular trash. Brominated compounds often require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine, ensuring both personal safety and the integrity of their scientific work.
References
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6-Bromo-3-ethyl-3H-[1][2][3]triazolo[4,5-b]pyridine Safety Information. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f211288/6-bromo-3-ethyl-3h-1-2-3-triazolo-4-5-b-pyridine]
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6-Bromo-[1][2][5]triazolo[1,5-a]pyridine Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC466810010]
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-
7-Bromo-3-methyl-[1][2][5]triazolo[4,3-a]pyridine Product Information. ChemScene. [URL: https://www.chemscene.com/products/7-Bromo-3-methyl-1-2-4-triazolo-4-3-a-pyridine-1190927-76-4.html]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
